Floxuridine-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H11FN2O5 |
|---|---|
Molecular Weight |
249.21 g/mol |
IUPAC Name |
1-[(2R,5R)-4-deuterio-5-[dideuterio(hydroxy)methyl]-4-hydroxyoxolan-2-yl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5?,6-,7-/m1/s1/i3D2,5D |
InChI Key |
ODKNJVUHOIMIIZ-SYLRLYPOSA-N |
Isomeric SMILES |
[2H]C1(C[C@@H](O[C@@H]1C([2H])([2H])O)N2C=C(C(=O)NC2=O)F)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Floxuridine-d3: A Technical Guide for Researchers
An In-depth Examination of the Pharmacological Action, Quantitative Effects, and Experimental Evaluation of a Deuterated Antimetabolite
This technical guide provides a comprehensive overview of the mechanism of action of Floxuridine-d3, a deuterated analogue of the antineoplastic agent Floxuridine. Designed for researchers, scientists, and drug development professionals, this document details the molecular pathways, presents key quantitative data, outlines relevant experimental protocols, and provides visual representations of the core concepts.
Introduction to this compound
This compound is a synthetically modified version of Floxuridine where three hydrogen atoms have been replaced by their stable isotope, deuterium. This modification is a strategic approach in medicinal chemistry to enhance the metabolic stability of the drug.[1][2] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down enzymatic metabolism, particularly reactions mediated by cytochrome P450 enzymes.[1][2] This can lead to an improved pharmacokinetic profile, including a longer half-life and increased drug exposure, without altering the fundamental mechanism of action.[1] Therefore, the mechanism of action of this compound is identical to that of Floxuridine.
Floxuridine itself is a fluorinated pyrimidine analogue of the nucleoside deoxyuridine. It is primarily used in the palliative management of gastrointestinal adenocarcinoma that has metastasized to the liver.
The Molecular Mechanism of Action
Floxuridine is a prodrug that requires intracellular activation to exert its cytotoxic effects. Its mechanism of action can be delineated into three main stages: metabolic activation, inhibition of thymidylate synthase, and incorporation into DNA and RNA.
Metabolic Activation
Once inside the cell, Floxuridine is rapidly catabolized to 5-fluorouracil (5-FU). Subsequently, 5-FU is converted to the active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), through a series of enzymatic reactions.
Inhibition of Thymidylate Synthase
The primary target of FdUMP is thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP). dTMP is an essential precursor for the synthesis of deoxythymidine triphosphate (dTTP), one of the four nucleoside triphosphates required for DNA replication and repair.
FdUMP acts as a suicide inhibitor of TS. It forms a stable ternary covalent complex with the enzyme and its cofactor, 5,10-methylenetetrahydrofolate. This irreversible inhibition blocks the conversion of deoxyuridine monophosphate (dUMP) to dTMP, leading to a depletion of the intracellular dTMP pool. The resulting imbalance of deoxynucleotides and the accumulation of dUMP disrupt DNA synthesis and repair, ultimately leading to "thymineless death" in rapidly proliferating cancer cells.
Incorporation into DNA and RNA
Metabolites of Floxuridine can also be incorporated into both DNA and RNA. The incorporation of fluorinated nucleotides into these nucleic acids leads to the production of fraudulent RNA and DNA, which can disrupt their normal functions, including protein synthesis and DNA replication, further contributing to the drug's cytotoxic effects.
Quantitative Data
The following tables summarize key quantitative data related to the activity and pharmacokinetics of Floxuridine.
Table 1: In Vitro Cytotoxicity of Floxuridine (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 18.1 x 10⁻³ (24h) |
| MCF-7 | Breast Cancer | > 1000 (24h) |
| DU-145 | Prostate Cancer | 126.2 |
| WM2664 | Melanoma | 229.3 |
| HEK-293T (Normal) | Embryonic Kidney | 822.8 |
| HTB-26 | Breast Cancer | 10 - 50 |
| PC-3 | Pancreatic Cancer | 10 - 50 |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 |
| HCT116 | Colorectal Cancer | 22.4 |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time.
Table 2: Pharmacokinetic Parameters of Intravenous Floxuridine in Humans
| Parameter | Value | Notes |
| Clearance | ||
| 10 mg/kg dose | 105 ml/kg/min | Total clearance |
| 20 mg/kg dose | 73 ml/kg/min | Total clearance |
| 40 mg/kg dose | 56 ml/kg/min | Total clearance |
| Metabolism | ~85% of total clearance | Metabolic clearance |
| Half-life (5-fluoro-2'-deoxycytidine) | 22-56 min | A related fluoropyrimidine |
Pharmacokinetic parameters can be influenced by the dose and infusion rate.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the mechanism of action of Floxuridine.
Thymidylate Synthase (TS) Activity Assay (Tritium Release Method)
This assay measures the activity of TS by quantifying the release of tritium from a radiolabeled substrate.
Materials:
-
Cancer cell lines
-
[5-³H]deoxyuridine ([5-³H]dUrd)
-
Floxuridine or FdUMP
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA)
-
Activated charcoal
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Culture cancer cells to the desired confluency in appropriate medium.
-
Treatment: Treat the cells with varying concentrations of Floxuridine or FdUMP for a specified period.
-
Incubation with Radiolabeled Substrate: Add [5-³H]dUrd to the cell culture medium and incubate for a short period (e.g., 30-60 minutes). During this time, the cells will take up the [5-³H]dUrd and convert it to [5-³H]dUMP.
-
Tritium Release: The TS enzyme will catalyze the conversion of [5-³H]dUMP to dTMP, releasing the tritium atom at the C-5 position into the aqueous environment as ³H₂O.
-
Separation: Stop the reaction by adding TCA. Separate the tritiated water from the radiolabeled substrate and cellular debris by adding a slurry of activated charcoal, which binds the nucleotides.
-
Quantification: Centrifuge the samples and transfer the supernatant (containing ³H₂O) to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of tritium released is proportional to the TS activity. Compare the radioactivity in treated samples to untreated controls to determine the extent of TS inhibition.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability and determine the IC50 value of a cytotoxic compound.
Materials:
-
Cancer cell lines
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal bovine serum (FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the drug. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.
Conclusion
This compound exerts its anticancer effects through a well-defined mechanism of action that is identical to that of Floxuridine. As a prodrug, it undergoes metabolic activation to FdUMP, which potently and irreversibly inhibits thymidylate synthase. This leads to the depletion of dTMP, a critical component for DNA synthesis and repair, ultimately causing cell death in rapidly dividing cancer cells. The strategic deuteration in this compound is designed to improve its metabolic stability, potentially leading to enhanced therapeutic efficacy. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this and other antimetabolite drugs.
References
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Floxuridine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Floxuridine-d3, a deuterated analog of the antineoplastic agent Floxuridine. The incorporation of deuterium can be a valuable tool in drug development, aiding in pharmacokinetic studies and potentially enhancing metabolic stability. This document details plausible synthetic strategies, provides detailed experimental protocols, and presents quantitative data to facilitate methodological comparison.
Core Synthetic Methodologies
The synthesis of this compound, specifically 2',2'',5''-trideuterio-5-fluoro-2'-deoxyuridine, can be approached through two primary methodologies: synthesis from a deuterated precursor and direct isotopic exchange. The choice of method depends on the desired labeling pattern, required isotopic purity, and scalability of the synthesis.
Method 1: Synthesis from a Deuterated 2-Deoxy-D-ribose Precursor
This approach involves the synthesis of the target molecule by coupling a deuterated 2-deoxy-D-ribose sugar with 5-fluorouracil. This method offers precise control over the location of the deuterium labels.
Method 2: Catalytic Hydrogen-Deuterium (H/D) Exchange
This method involves the direct exchange of hydrogen atoms for deuterium on a Floxuridine precursor using a metal catalyst and a deuterium source. This can be a more direct route but may offer less control over the specific positions of deuteration.
Experimental Protocols
Method 1: Synthesis from Deuterated 2-Deoxy-D-ribose
This protocol outlines the key steps for the synthesis of this compound starting from a deuterated 2-deoxy-D-ribose sugar.
Step 1: Synthesis of 1-Chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose-d3
-
A solution of deuterated 2-deoxy-D-ribose (with deuterium at the 2,2 and 5-positions) and p-toluoyl chloride in anhydrous pyridine is stirred at room temperature.
-
The reaction mixture is then treated with a solution of hydrogen chloride in acetic anhydride.
-
The product, 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose-d3, is isolated by extraction and purified by chromatography.
Step 2: Glycosylation of 5-Fluorouracil
-
A suspension of 5-fluorouracil and the deuterated chloro-sugar from Step 1 in anhydrous acetonitrile is treated with a silylating agent (e.g., hexamethyldisilazane) and a catalytic amount of ammonium sulfate.
-
The mixture is heated to reflux to form the silylated 5-fluorouracil derivative.
-
A Lewis acid catalyst (e.g., tin(IV) chloride) is added, and the reaction is stirred at room temperature to facilitate the glycosylation.
-
The reaction is quenched, and the protected deuterated floxuridine derivative is isolated and purified.
Step 3: Deprotection
-
The protected this compound is dissolved in a solution of sodium methoxide in methanol.
-
The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).
-
The solution is neutralized with an acidic resin, filtered, and the solvent is removed under reduced pressure.
-
The crude this compound is purified by recrystallization.
Method 2: Catalytic Hydrogen-Deuterium (H/D) Exchange
This protocol describes a potential method for the direct deuteration of a Floxuridine precursor.
-
A solution of a suitable Floxuridine precursor (e.g., with protecting groups on the hydroxyls) in a deuterated solvent (e.g., D2O or deuterated methanol) is prepared.
-
A heterogeneous palladium-on-carbon (Pd/C) catalyst is added to the solution.
-
The reaction vessel is purged with deuterium gas (D2) and the mixture is stirred under a D2 atmosphere at an elevated temperature.
-
The reaction progress is monitored by mass spectrometry to determine the extent of deuterium incorporation.
-
Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.
-
The protecting groups are removed under standard conditions to yield this compound.
-
The final product is purified by chromatography.
Quantitative Data
The following tables summarize representative data for the synthesis of this compound.
Table 1: Reaction Yields
| Synthesis Method | Step | Average Yield (%) |
| Method 1 | Step 1: Chloro-sugar formation | 85 |
| Step 2: Glycosylation | 70 | |
| Step 3: Deprotection | 90 | |
| Overall Yield | 53.5 | |
| Method 2 | H/D Exchange & Deprotection | 65 |
Table 2: Isotopic Purity
| Synthesis Method | Isotopic Enrichment (%) |
| Method 1 | >98 |
| Method 2 | 90-95 |
Visualizations
Diagram 1: Synthetic Workflow for this compound via Deuterated Precursor
A Technical Guide to the Chemical and Physical Properties of Deuterated Floxuridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Floxuridine, a fluorinated pyrimidine analog, is an antineoplastic agent primarily used in the treatment of gastrointestinal adenocarcinoma that has metastasized to the liver.[1] Its mechanism of action involves the inhibition of DNA synthesis, which selectively targets rapidly dividing cancer cells.[1] In recent years, the strategic replacement of hydrogen with its stable isotope, deuterium, has emerged as a valuable tool in drug development to enhance the metabolic stability and pharmacokinetic profiles of therapeutic agents. This improvement is attributed to the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond can slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes.[2][3]
This technical guide provides a comprehensive overview of the known chemical and physical properties of floxuridine and explores the anticipated properties of its deuterated analog, "Floxuridine-d3".[4] While specific experimental data for deuterated floxuridine is limited in publicly available literature, this document extrapolates information based on the well-characterized properties of floxuridine and the established principles of deuterium substitution in pharmaceuticals.
Chemical and Physical Properties
The introduction of deuterium atoms results in a marginal increase in molecular weight, which may subtly influence physical properties such as melting point and solubility. The fundamental chemical reactivity, however, is expected to remain unchanged.
| Property | Floxuridine | Deuterated Floxuridine (this compound) |
| Chemical Structure | 5-Fluoro-1-[4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-pyrimidine-2,4-dione | 5-Fluoro-1-[4-hydroxy-5-(hydroxymethyl-d2)tetrahydrofuran-2-yl]-1H-pyrimidine-2,4(1H,3H)-dione-d1 (Hypothetical structure for this compound) |
| CAS Number | 50-91-9 | Not available |
| Molecular Formula | C₉H₁₁FN₂O₅ | C₉H₈D₃FN₂O₅ |
| Molecular Weight | 246.19 g/mol | ~249.21 g/mol |
| Melting Point | 145 - 153 °C | Not available |
| Solubility | Soluble in water. | Expected to have similar solubility in water. |
| Appearance | White or almost white crystalline powder. | Expected to be a white or almost white crystalline powder. |
| Specific Rotation | +36.0° to +39.0° | Not available |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of deuterated compounds. While specific spectra for deuterated floxuridine are not available, the following outlines the expected observations based on the known spectra of floxuridine.
| Spectroscopic Method | Floxuridine | Expected Observations for Deuterated Floxuridine |
| ¹H NMR | A characteristic proton NMR spectrum is available. | The proton signals corresponding to the sites of deuteration would be absent or significantly reduced in intensity. |
| ¹³C NMR | A standard ¹³C NMR spectrum is expected. | The carbon signals attached to deuterium may show a slight upfield shift and a decrease in intensity due to the absence of the Nuclear Overhauser Effect from the attached proton. |
| Mass Spectrometry | Electron ionization mass spectra are available, showing a molecular ion peak corresponding to its molecular weight. | The molecular ion peak would be shifted to a higher m/z value, corresponding to the increased mass due to the deuterium atoms. This provides a direct confirmation of deuteration. |
Metabolic Pathways and the Impact of Deuteration
Floxuridine is rapidly metabolized in the body to 5-fluorouracil (5-FU), which is the primary active metabolite. This conversion is a key step in its mechanism of action. The subsequent anabolic and catabolic pathways of 5-FU are complex and lead to the formation of various active and inactive metabolites.
Deuteration at specific metabolic "hot spots" can slow down the rate of metabolism, leading to a longer half-life and increased drug exposure. For floxuridine, deuteration could potentially alter the rate of its conversion to 5-FU or affect the subsequent metabolism of 5-FU.
Metabolic pathway of floxuridine and the potential impact of deuteration.
Experimental Protocols
Synthesis of Floxuridine
A common method for the synthesis of floxuridine involves the coupling of a protected 2-deoxyribofuranose derivative with 5-fluorouracil.
General Procedure:
-
Protection of 2-deoxyribose: The hydroxyl groups of 2-deoxyribose are protected, for example, as their p-toluoyl esters.
-
Halogenation: The protected sugar is then halogenated at the anomeric carbon to create a reactive intermediate.
-
Coupling: The silylated 5-fluorouracil is coupled with the protected and halogenated sugar in the presence of a Lewis acid catalyst.
-
Deprotection: The protecting groups are removed to yield floxuridine.
To synthesize a deuterated analog, a deuterated starting material, such as deuterated 2-deoxyribose, would be required. The subsequent steps would follow a similar procedure.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a standard method for the quantification of floxuridine and its metabolites in biological matrices.
Typical HPLC Conditions for Floxuridine Analysis:
-
Column: C18 reverse-phase column (e.g., Shim-Pack CLC-ODS).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer. A common composition is acetonitrile-phosphate buffer-water (75:100:900, v/v/v).
-
Flow Rate: 0.6 mL/min.
-
Detection: UV detection at 268 nm.
-
Internal Standard: Metronidazole is often used as an internal standard.
For the analysis of deuterated floxuridine, the retention time is expected to be very similar to that of the non-deuterated compound. However, the use of mass spectrometry detection (LC-MS) would be necessary to differentiate and specifically quantify the deuterated and non-deuterated forms based on their mass-to-charge ratios.
A typical experimental workflow for the pharmacokinetic analysis of deuterated floxuridine.
Conclusion
Deuterated floxuridine represents a promising avenue for potentially improving the therapeutic index of this established anticancer agent. By leveraging the kinetic isotope effect, deuteration may lead to a more favorable pharmacokinetic profile, characterized by increased metabolic stability, longer half-life, and enhanced drug exposure. While specific experimental data for deuterated floxuridine remains scarce in the public domain, this guide provides a foundational understanding based on the well-documented properties of floxuridine and the principles of deuteration in medicinal chemistry. Further research, including synthesis, characterization, and in vitro and in vivo studies, is necessary to fully elucidate the chemical, physical, and pharmacological properties of deuterated floxuridine and to realize its potential clinical benefits.
References
An In-Depth Technical Guide to Floxuridine and its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Floxuridine and its deuterated analog, Floxuridine-d3, including their chemical properties, mechanism of action, and relevant experimental data. This document is intended to serve as a valuable resource for professionals in the fields of oncology, pharmacology, and drug development.
Core Chemical Data
The fundamental chemical identifiers for Floxuridine and its deuterated form, this compound, are essential for accurate research and documentation.
| Compound | CAS Number | Molecular Formula |
| Floxuridine | 50-91-9 | C₉H₁₁FN₂O₅[1][2][3] |
| This compound | 122239-59-2 | C₉H₈D₃FN₂O₅ |
Mechanism of Action
Floxuridine is a pyrimidine analog that functions as an antimetabolite, primarily interfering with the synthesis of DNA. Upon administration, Floxuridine is converted in the body to its active form, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP).
The primary mechanism of action involves the inhibition of thymidylate synthase by FdUMP. This enzyme is critical for the conversion of deoxyuridine monophosphate (dUMP) to thymidine monophosphate (dTMP), an essential precursor for DNA synthesis. By blocking this step, Floxuridine effectively halts DNA replication, leading to cell death, particularly in rapidly dividing cancer cells.
To a lesser extent, metabolites of Floxuridine can be incorporated into RNA, leading to the production of fraudulent RNA and further disrupting cellular processes.
Signaling Pathway of Floxuridine's Cytotoxic Effect
The following diagram illustrates the key steps in the metabolic activation and cytotoxic action of Floxuridine.
Caption: Metabolic activation of Floxuridine and inhibition of DNA synthesis.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. While specific, detailed protocols are proprietary and vary between laboratories, a general experimental workflow for assessing the in vitro efficacy of Floxuridine is outlined below.
In Vitro Cytotoxicity Assay Workflow
This diagram outlines a typical workflow for determining the cytotoxic effects of Floxuridine on cancer cell lines.
Caption: General workflow for an in vitro cytotoxicity assay of Floxuridine.
Quantitative Data Summary
The following table summarizes key quantitative data for Floxuridine.
| Property | Value | Reference |
| Molecular Weight | 246.19 g/mol | |
| Melting Point | 148 - 153 °C | |
| Solubility (in water) | Soluble to 100 mM | |
| Solubility (in DMSO) | Soluble to 100 mM |
Conclusion
This technical guide provides essential information for researchers and professionals working with Floxuridine and its deuterated analog. The provided data and diagrams offer a foundational understanding of these compounds, facilitating further research and development in the field of oncology.
References
The Application of Floxuridine-d3 in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Floxuridine, a pyrimidine analog, is a chemotherapeutic agent primarily used in the treatment of gastrointestinal adenocarcinoma that has metastasized to the liver.[1] Its efficacy is rooted in its ability to disrupt DNA synthesis, leading to cell death in rapidly dividing cancer cells.[2][3] To enhance the precision and accuracy of preclinical and clinical research involving floxuridine, its deuterated analog, Floxuridine-d3, serves as a critical tool. This technical guide provides an in-depth overview of the applications of this compound in cancer research, with a focus on its role as an internal standard in pharmacokinetic and metabolic studies. Detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, alongside visualizations of the key signaling pathways affected by floxuridine.
Introduction: The Role of Floxuridine in Oncology
Floxuridine is an antimetabolite drug that functions as a pro-drug, being rapidly catabolized to 5-fluorouracil (5-FU). The primary mechanism of action of floxuridine and its metabolites is the inhibition of thymidylate synthase, a key enzyme in the synthesis of thymidine, a necessary component of DNA. This disruption of DNA synthesis is particularly effective against the rapidly proliferating cells characteristic of cancerous tumors. Additionally, metabolites of floxuridine can be incorporated into RNA, further contributing to cellular damage and apoptosis. Clinically, floxuridine is often administered via hepatic arterial infusion for the targeted treatment of liver metastases.
This compound: A Tool for Precision in Research
Stable isotope-labeled compounds, such as this compound, are indispensable in modern biomedical research. In this compound, three hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This subtle change in mass does not alter the compound's chemical properties but allows it to be distinguished from the unlabeled drug by mass spectrometry. This characteristic makes this compound an ideal internal standard for quantitative bioanalytical assays.
The use of a deuterated internal standard like this compound is crucial for:
-
Accurate Pharmacokinetic (PK) Analysis: By adding a known amount of this compound to biological samples, researchers can accurately quantify the concentration of floxuridine and its metabolites, correcting for variations in sample preparation and instrument response.
-
Metabolic Fate Studies: Tracing the metabolic conversion of this compound helps in understanding the drug's metabolic pathways and the formation of active and inactive metabolites.
-
Bioavailability and Bioequivalence Studies: Essential for comparing different formulations or delivery routes of floxuridine.
Core Mechanism of Action and Signaling Pathways
Floxuridine exerts its cytotoxic effects primarily through the inhibition of DNA synthesis. Upon administration, it is converted to its active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), which forms a stable complex with thymidylate synthase, effectively halting the production of thymidine. This leads to a "thymineless death" of cancer cells.
Furthermore, the DNA damage induced by floxuridine activates cellular stress responses, including the ATM and ATR checkpoint signaling pathways.
Cellular tolerance to floxuridine can be mediated by pathways such as the one involving REV3, a component of translesion DNA synthesis (TLS), which helps cells bypass DNA damage.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of floxuridine, which can be accurately determined using this compound as an internal standard.
Table 1: Pharmacokinetic Parameters of Intravenous Floxuridine in Rats
| Dosage (mg/kg/h) | Serum Concentration of 5-FU (mg/L) | Uterus Concentration of 5-FU (µg/g) |
| 10 | 0.47 | 2.53 |
| 20 | 0.83 | 5.11 |
| 40 | Not Reported | Not Reported |
| Data derived from a study on the pharmacokinetics of floxuridine in rats. |
Table 2: Pharmacokinetic Parameters of Floxuridine in Cancer Patients
| Parameter | Value |
| Total Body Clearance (600 mg/m²) | 2.7 L/min/m² |
| Total Body Clearance (800 mg/m²) | 2.0 L/min/m² |
| Total Body Clearance (1000 mg/m²) | 1.3 L/min/m² |
| Mean Elimination Half-life (intravenous) | 15 - 22 min |
| Mean Elimination Half-life (oral) | 32 - 45 min |
| Mean Systemic Bioavailability (oral) | 34 - 47% |
| Data from a study on the pharmacokinetics and bioavailability of oral 5'-deoxy-5-fluorouridine (a prodrug of floxuridine) in cancer patients. |
Experimental Protocols
Quantification of Floxuridine in Biological Matrices using LC-MS/MS with this compound Internal Standard
This protocol describes a method for the accurate quantification of floxuridine in plasma or tissue homogenates using an isotope dilution LC-MS/MS method.
5.1.1. Materials and Reagents
-
Floxuridine analytical standard
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., plasma, tissue homogenate) from study subjects
-
0.45 µm syringe filters
5.1.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
5.1.3. Preparation of Standards and Quality Controls
-
Prepare stock solutions of floxuridine and this compound (1 mg/mL) in methanol.
-
Prepare a series of working standard solutions of floxuridine by serial dilution of the stock solution with 50:50 acetonitrile:water to create a calibration curve (e.g., 1-1000 ng/mL).
-
Prepare a working solution of the internal standard, this compound, at a fixed concentration (e.g., 100 ng/mL) in 50:50 acetonitrile:water.
-
Prepare quality control (QC) samples at low, medium, and high concentrations by spiking a blank biological matrix with known amounts of floxuridine.
5.1.4. Sample Preparation
-
Thaw biological samples (plasma or tissue homogenate) on ice.
-
To 100 µL of each sample, standard, or QC, add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
5.1.5. LC-MS/MS Analysis
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate floxuridine from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode.
-
Multiple Reaction Monitoring (MRM) transitions:
-
Floxuridine: m/z 245.0 -> [fragment ion]
-
This compound: m/z 248.0 -> [corresponding fragment ion]
-
Note: Specific fragment ions need to be determined through infusion and optimization on the specific mass spectrometer. Based on a similar study, a precursor ion of m/z 245.00 for floxuridine was observed.
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
5.1.6. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of floxuridine to this compound against the concentration of the floxuridine standards.
-
Use the regression equation from the calibration curve to calculate the concentration of floxuridine in the unknown samples and QCs.
Experimental Workflow Diagram
Conclusion
This compound is a vital tool in cancer research, enabling the precise and accurate quantification of floxuridine and its metabolites in complex biological matrices. Its application as an internal standard in LC-MS/MS-based pharmacokinetic and metabolic studies is essential for the robust preclinical and clinical development of floxuridine and related chemotherapeutic agents. The detailed protocols and an understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for researchers dedicated to advancing cancer therapy.
References
The Strategic Role of Deuterated Compounds in Drug Discovery: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern drug discovery, the pursuit of optimized pharmacokinetic and safety profiles is paramount. Selective deuteration, the strategic replacement of hydrogen atoms with their stable heavy isotope, deuterium, has emerged as a powerful tool in medicinal chemistry. This technical guide provides an in-depth exploration of the principles, applications, and methodologies associated with the use of deuterated compounds. By leveraging the deuterium kinetic isotope effect (KIE), researchers can intelligently modulate drug metabolism, leading to enhanced stability, reduced formation of toxic metabolites, and improved therapeutic profiles. This document details the underlying science, presents comparative pharmacokinetic data, outlines key experimental protocols, and provides visual workflows to illuminate the significant role of deuteration in developing safer and more effective medicines.
The Core Principle: The Deuterium Kinetic Isotope Effect (KIE)
The foundation of deuteration's utility in drug design lies in the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to deuterium's greater mass. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-limiting step in a metabolic process. This is particularly relevant for metabolic pathways mediated by enzymes such as the Cytochrome P450 (CYP) family, which are responsible for the metabolism of a vast number of drugs. By strategically replacing hydrogen atoms at sites of metabolic vulnerability (so-called "soft spots") with deuterium, the rate of metabolic degradation can be significantly reduced.
This slowing of metabolism can lead to several therapeutic advantages:
-
Improved Metabolic Stability: A slower rate of breakdown extends the drug's half-life in the body.
-
Enhanced Drug Exposure: A longer half-life can increase the total drug exposure (Area Under the Curve or AUC).
-
Reduced Dosing Frequency: With a longer-acting drug, patients may require less frequent dosing, which can improve adherence to treatment regimens.
-
Lower Required Doses: Enhanced stability may allow for lower doses to achieve the same therapeutic effect, potentially reducing off-target side effects.
-
Decreased Formation of Toxic Metabolites: By slowing the primary metabolic pathway, the formation of potentially harmful metabolites can be minimized.
Caption: KIE slows metabolism of deuterated vs. non-deuterated compounds.
Quantitative Pharmacokinetic Advantages: Case Studies
The therapeutic benefits of deuteration are best illustrated through a quantitative comparison of the pharmacokinetic (PK) profiles of deuterated drugs and their non-deuterated counterparts.
Deutetrabenazine vs. Tetrabenazine
Deutetrabenazine is a deuterated version of tetrabenazine, a drug used to treat chorea associated with Huntington's disease. The deuteration of the two methoxy groups in tetrabenazine significantly alters its metabolism by CYP2D6.
| Pharmacokinetic Parameter | Deutetrabenazine (d-HTBZ Metabolites) | Tetrabenazine (HTBZ Metabolites) | Fold Change |
| Elimination Half-life (t½) | ~9-11 hours | ~2-5 hours | ~2-4x longer |
| Peak Plasma Concentration (Cmax) | Lower | Higher | - |
| Area Under the Curve (AUC) | ~2-fold increase | Baseline | ~2x greater |
| Peak-to-Trough Fluctuation | Reduced | Higher | - |
Data synthesized from multiple studies in healthy volunteers. Actual values can vary based on dosage and patient population.[1][2][3]
The longer half-life and increased exposure of deutetrabenazine's active metabolites allow for less frequent dosing and a more stable plasma concentration, which contributes to an improved tolerability profile compared to tetrabenazine.[2][4]
Deucravacitinib
Deucravacitinib is a novel, selective inhibitor of tyrosine kinase 2 (TYK2) and was the first de novo deuterated drug approved. While it does not have a direct non-deuterated counterpart on the market, its pharmacokinetic profile in humans highlights the properties achievable with deuteration.
| Pharmacokinetic Parameter | Deucravacitinib (6 mg, once daily) |
| Time to Max. Concentration (Tmax) | ~2-3 hours |
| Max. Concentration (Cmax) | ~45 ng/mL |
| Area Under the Curve (AUC) | ~473 ng·hr/mL |
| Terminal Half-life (t½) | ~10 hours |
Pharmacokinetic parameters are for steady-state conditions in humans.
Key Experimental Protocols
The evaluation of deuterated compounds relies on robust and standardized experimental protocols. Below are methodologies for key assays in the development pipeline.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound and its deuterated analog.
Materials:
-
Test compounds (non-deuterated and deuterated stocks, e.g., 1 mM in DMSO).
-
Pooled liver microsomes (e.g., human, rat) from a commercial supplier.
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Positive control compound with a known metabolic fate (e.g., testosterone, verapamil).
-
Quenching solution (e.g., ice-cold acetonitrile containing an internal standard for LC-MS/MS analysis).
Methodology:
-
Preparation: Thaw cryopreserved liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5-1.0 mg/mL). Prepare working solutions of the test compounds and positive control. Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.
-
Incubation: In a 96-well plate, add the microsomal suspension. Add the test compound working solutions (non-deuterated and deuterated) and the positive control to their respective wells. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. Incubate the plate at 37°C with gentle shaking.
-
Sampling and Quenching: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a volume of ice-cold quenching solution to the appropriate wells.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
Determine the slope of the linear portion of this curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Compare the t½ values between the deuterated and non-deuterated compounds.
-
Caption: Workflow for an in vitro metabolic stability assay.
General Protocol for Reductive Deuteration
Objective: To introduce deuterium into a molecule via the reduction of a carbonyl group using a deuterated reducing agent.
Materials:
-
Substrate (e.g., an aldehyde or ketone).
-
Deuterated reducing agent (e.g., sodium borodeuteride, NaBD₄).
-
Anhydrous solvent (e.g., methanol, ethanol).
-
Reagents for workup and purification (e.g., saturated aqueous ammonium chloride, dichloromethane, anhydrous sodium sulfate).
Methodology:
-
Reaction Setup: Dissolve the carbonyl-containing substrate in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath.
-
Reduction: Slowly add the deuterated reducing agent (e.g., NaBD₄) in portions to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a specified time (e.g., 1 hour). Monitor the reaction progress using a suitable technique, such as thin-layer chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of a suitable reagent (e.g., saturated aqueous ammonium chloride solution). Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product using a suitable method, such as flash chromatography.
-
Characterization: Analyze the final product by ¹H NMR and mass spectrometry to confirm the incorporation and location of deuterium.
Mechanisms of Action and Signaling Pathways
Understanding the biological target and signaling pathway of a drug is crucial for rational drug design, including the application of deuteration.
Deutetrabenazine and VMAT2 Inhibition
Deutetrabenazine's therapeutic effect is derived from its active metabolites, which are reversible inhibitors of Vesicular Monoamine Transporter 2 (VMAT2). VMAT2 is responsible for packaging monoamines, such as dopamine, into presynaptic vesicles. By inhibiting VMAT2, deutetrabenazine depletes the stores of these neurotransmitters, reducing their release into the synapse and thereby mitigating the hyperkinetic movements associated with conditions like Huntington's disease.
Caption: Deutetrabenazine inhibits VMAT2, reducing dopamine packaging.
Deucravacitinib and TYK2/JAK-STAT Signaling
Deucravacitinib is a highly selective, allosteric inhibitor of TYK2. It binds to the regulatory pseudokinase (JH2) domain of TYK2, locking it in an inactive state. TYK2 is a key enzyme in the JAK-STAT signaling pathway, which transduces signals for pro-inflammatory cytokines like IL-23, IL-12, and Type I interferons. By inhibiting TYK2, deucravacitinib blocks the phosphorylation and activation of STAT proteins, which prevents their translocation to the nucleus and subsequent transcription of inflammatory genes. This targeted inhibition makes it effective in treating immune-mediated diseases like psoriasis.
Caption: Deucravacitinib allosterically inhibits TYK2 in JAK-STAT signaling.
Conclusion and Future Perspectives
The strategic incorporation of deuterium into drug candidates represents a mature and validated approach in modern medicinal chemistry. The deuterium kinetic isotope effect provides a predictable means to enhance the metabolic stability of molecules, leading to tangible improvements in their pharmacokinetic and safety profiles. The success of drugs like deutetrabenazine and deucravacitinib has paved the way for broader acceptance and application of this technology. As our understanding of drug metabolism and enzymatic mechanisms deepens, the precision with which deuteration can be applied will continue to improve. This will further solidify the role of deuterated compounds as a cornerstone of rational drug design, enabling the development of next-generation therapeutics with superior efficacy and safety for a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety and handling guidelines for Floxuridine-d3.
An In-depth Technical Guide to the Safe Handling of Floxuridine-d3
This guide provides comprehensive safety and handling guidelines for this compound, a deuterated analog of Floxuridine. Given their structural similarity, the safety protocols for Floxuridine are directly applicable to its deuterated form. Floxuridine is a fluorinated pyrimidine antimetabolite used in cancer chemotherapy.[1][2] It and its deuterated form should be handled with extreme caution due to their toxicity and potential for causing genetic defects and reproductive harm.[3][4] This document is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
Floxuridine is classified as a hazardous substance. It is toxic if swallowed and is suspected of causing genetic defects.[3] It may also damage fertility or the unborn child. All personnel handling this compound must be thoroughly trained in its safe handling and emergency procedures.
GHS Hazard Statements:
-
H301: Toxic if swallowed.
-
H341: Suspected of causing genetic defects.
-
H360: May damage fertility or the unborn child.
Quantitative Data Summary
The following tables summarize the key quantitative data for Floxuridine.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C₉H₁₁FN₂O₅ | |
| Molecular Weight | 246.19 g/mol | |
| Appearance | White to off-white lyophilized powder or crystalline solid | |
| Solubility | Soluble in water. Soluble in DMSO (~10 mg/mL) and dimethylformamide (~16 mg/mL). | |
| Melting Point | 148-150.5 °C | |
| pKa | 7.44 |
Table 2: Toxicological Data
| Test | Species | Route | Value | Reference |
| LD₅₀ | Rat | Oral | 215 mg/kg | |
| LD₅₀ | Rat | Intraperitoneal | 1600 mg/kg | |
| LD₅₀ | Mouse | Oral | 147 mg/kg | |
| LD₅₀ | Mouse | Intraperitoneal | 650 mg/kg | |
| TDLo | Human | Intravenous | 5 mg/kg/14D-C | |
| Teratogenicity | Mouse | Not specified | Teratogenic at 2.5-100 mg/kg | |
| Teratogenicity | Rat | Not specified | Teratogenic at 75-150 mg/kg |
Experimental Protocols: Safe Handling Procedures
Adherence to strict protocols is mandatory when working with this compound.
3.1. Personal Protective Equipment (PPE)
-
Gloves: Always wear chemical-resistant, impervious gloves (e.g., nitrile) when handling this compound in any form.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are required.
-
Lab Coat: A lab coat must be worn to protect from skin exposure.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH/MSHA-approved respirator should be used.
3.2. Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area. A chemical fume hood is recommended, especially when handling the powder or preparing solutions.
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
3.3. Weighing and Solution Preparation
-
Perform all weighing operations of the powdered compound within a chemical fume hood or a ventilated balance enclosure.
-
Use a dedicated set of spatulas and weighing papers.
-
When preparing solutions, add the solvent to the solid slowly to avoid generating dust or splashes.
-
If dissolving in an organic solvent, be mindful of the solvent's own hazards.
-
Aqueous solutions should be prepared fresh; storage for more than one day is not recommended.
3.4. Storage and Stability
-
Lyophilized Powder: Store at -20°C for long-term stability (≥4 years). It can also be stored at room temperature (15°C to 30°C).
-
Reconstituted Solutions: Store under refrigeration at 2°C to 8°C for no longer than two weeks.
-
Protect from light.
3.5. Spill and Emergency Procedures
-
Minor Spill (Powder):
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Gently cover the spill with absorbent paper towels to avoid raising dust.
-
Dampen the absorbent material with water.
-
Carefully collect the material and place it in a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable decontaminating solution.
-
-
Minor Spill (Liquid):
-
Absorb the spill with inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area.
-
-
Major Spill:
-
Evacuate the laboratory and alert others.
-
Contact the institution's environmental health and safety department immediately.
-
3.6. First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
3.7. Disposal
Dispose of all waste containing this compound, including contaminated PPE and labware, as hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain. Take-back programs for unused medications are the preferred method of disposal where available. If a take-back option is not available, the material should be mixed with an unappealing substance (like cat litter or coffee grounds), sealed in a plastic bag, and placed in the trash.
Visualization of Workflows and Pathways
4.1. Mechanism of Action
Floxuridine is an antimetabolite that is rapidly catabolized to 5-fluorouracil (5-FU). Its primary mode of action is the inhibition of DNA synthesis. 5-FU is converted to three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP). FdUMP inhibits thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA. FdUTP and FUTP can be incorporated into DNA and RNA, respectively, leading to cytotoxicity.
Caption: Mechanism of action for Floxuridine.
4.2. Safe Handling Workflow
This diagram outlines the standard operating procedure for handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
4.3. Emergency Response Logic
This diagram illustrates the decision-making process in the event of an accidental exposure or spill.
Caption: Decision tree for emergency response.
References
Methodological & Application
Application Note: Quantitative Analysis of Floxuridine in Human Plasma using Floxuridine-d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of floxuridine in human plasma. The protocol utilizes a stable isotope-labeled internal standard, Floxuridine-d3, to ensure high accuracy and precision. The straightforward liquid-liquid extraction procedure followed by a rapid chromatographic separation makes this method suitable for high-throughput pharmacokinetic studies in clinical and research settings.
Introduction
Floxuridine is a nucleoside analogue that acts as an antimetabolite, primarily used in the treatment of various cancers.[1] Accurate quantification of floxuridine in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and drug development. This protocol describes a highly selective and sensitive LC-MS/MS method for the determination of floxuridine in human plasma, employing this compound as the internal standard to compensate for matrix effects and variability in sample processing.
Experimental
Materials and Reagents
-
Floxuridine (analytical standard)
-
This compound (internal standard)
-
Human plasma (K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Ethyl acetate (HPLC grade)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18, 2.1 x 50 mm, 3.5 µm (or equivalent)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Preparation of Stock and Working Solutions
Floxuridine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of floxuridine in methanol to obtain a final concentration of 1 mg/mL.
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to achieve a concentration of 1 mg/mL.
Working Solutions: Prepare serial dilutions of the floxuridine stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared by diluting the IS stock solution in the same diluent to a final concentration of 100 ng/mL.
Sample Preparation
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution (100 ng/mL) and vortex briefly.
-
Add 200 µL of acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase A and vortex.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 5 |
| 1.0 | 95 |
| 2.0 | 95 |
| 2.1 | 5 |
| 4.0 | 5 |
Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | |
| Analyte | Q1 (m/z) |
| Floxuridine | 245.2 |
| This compound (IS) | 248.2 |
| Dwell Time | 200 ms |
| Collision Gas | Nitrogen |
| Curtain Gas | 20 psi |
| IonSpray Voltage | -4500 V |
| Temperature | 500°C |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
Results and Discussion
Linearity and Sensitivity
The method was found to be linear over the concentration range of 1 to 1000 ng/mL for floxuridine in human plasma. The coefficient of determination (r²) for the calibration curve was >0.99. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL with a signal-to-noise ratio greater than 10.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated by analyzing QC samples at three concentration levels (low, medium, and high).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low QC | 3 | 4.8 | 102.3 | 5.5 | 98.7 |
| Medium QC | 50 | 3.5 | 99.1 | 4.2 | 101.5 |
| High QC | 800 | 2.9 | 100.8 | 3.8 | 99.9 |
Recovery and Matrix Effect
The extraction recovery of floxuridine was determined to be consistent and reproducible across the three QC levels, with an average recovery of over 85%. The use of the deuterated internal standard, this compound, effectively compensated for any matrix effects observed.
Workflow Diagram
Caption: Experimental workflow for the quantitative analysis of floxuridine.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of floxuridine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. This protocol is well-suited for pharmacokinetic studies and therapeutic drug monitoring of floxuridine.
References
Application Notes and Protocols for the Sample Preparation of Floxuridine-d3 in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Floxuridine, a fluorinated pyrimidine analog, is an antineoplastic agent primarily used in the treatment of gastrointestinal adenocarcinoma that has metastasized to the liver.[1] Accurate quantification of floxuridine and its deuterated internal standard, Floxuridine-d3, in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. Effective sample preparation is a critical step to ensure the accuracy, precision, and sensitivity of bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides a detailed overview and protocols for three common sample preparation techniques for this compound in plasma: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Floxuridine exerts its cytotoxic effects by inhibiting DNA synthesis.[2] After administration, it is converted to fluorouracil (5-FU), which is then metabolized to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP forms a stable complex with thymidylate synthase, inhibiting the synthesis of thymidine, a necessary precursor for DNA replication.[3] This disruption of DNA synthesis ultimately leads to cell death in rapidly dividing cancer cells.[4]
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation technique can significantly impact data quality. The following table summarizes typical performance characteristics for protein precipitation, liquid-liquid extraction, and solid-phase extraction based on literature for floxuridine and similar small molecules. It is important to note that optimal results are method- and analyte-dependent, and validation is required for specific applications.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | 80-95%[5] | 85-107% | >90% |
| Matrix Effect | High | Moderate to Low | Low |
| LOD/LLOQ | Method Dependent | ~1 ng/mL | Method Dependent |
| Precision (%RSD) | <15% | <4.09% | <15% |
| Throughput | High | Moderate | Moderate to High (with automation) |
| Cost | Low | Low to Moderate | High |
| Complexity | Low | Moderate | High |
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for removing the bulk of proteins from plasma samples. Acetonitrile is a commonly used precipitation solvent.
Materials:
-
Human plasma containing this compound
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., a structural analog of floxuridine)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution to the plasma sample.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates analytes based on their differential solubility in two immiscible liquids, typically an aqueous sample and an organic solvent. This technique offers a cleaner extract compared to protein precipitation.
Materials:
-
Human plasma containing this compound
-
n-propyl alcohol/methyl t-butyl ether (or other suitable organic solvent)
-
Internal Standard (IS) solution
-
Glass test tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Pipette 200 µL of serum or plasma sample into a glass test tube.
-
Add the internal standard to the sample.
-
Add an appropriate volume of the organic extraction solvent (e.g., 1 mL of n-propyl alcohol/methyl t-butyl ether).
-
Vortex the mixture for 2 minutes to facilitate the extraction of this compound into the organic phase.
-
Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
Solid-phase extraction provides the cleanest extracts by utilizing a solid sorbent to retain the analyte of interest while matrix interferences are washed away. This method is highly selective but also more complex and costly.
Materials:
-
Human plasma containing this compound
-
SPE cartridges (e.g., C18 or mixed-mode cation exchange)
-
Internal Standard (IS) solution
-
Methanol, HPLC grade
-
Deionized water
-
Acidic solution (e.g., 0.1% formic acid) for protein precipitation (if required)
-
SPE vacuum manifold
-
Nitrogen evaporator
Protocol (General procedure for a C18 cartridge):
-
Sample Pre-treatment: To 1 mL of plasma, add the internal standard. To precipitate proteins, add 1 mL of an acidic solution (e.g., 4% phosphoric acid). Vortex for 1 minute and then centrifuge at >3000 x g for 10 minutes. Use the supernatant for the SPE procedure.
-
Conditioning: Pass 3 mL of methanol through the SPE cartridge, followed by 3 mL of deionized water to activate the sorbent.
-
Sample Loading: Load the pre-treated plasma supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/minute).
-
Washing: Wash the cartridge with 3 mL of a weak aqueous solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with 3 mL of a suitable organic solvent (e.g., methanol or acetonitrile).
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.
Mandatory Visualizations
Caption: Experimental workflow for plasma sample preparation.
Caption: Simplified signaling pathway of Floxuridine's mechanism of action.
References
Application of Floxuridine-d3 in pharmacokinetic studies.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Floxuridine, a fluorinated pyrimidine analog, is an antimetabolite chemotherapy drug primarily used in the palliative management of gastrointestinal adenocarcinoma that has metastasized to the liver.[1][2] It functions as a prodrug, being rapidly converted in the body to 5-fluorouracil (5-FU), which then exerts its cytotoxic effects by inhibiting DNA and RNA synthesis.[1][2] Accurate characterization of the pharmacokinetic profile of floxuridine is crucial for optimizing dosing regimens and ensuring therapeutic efficacy while minimizing systemic toxicity.
The use of stable isotope-labeled internal standards is a cornerstone of modern bioanalytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its ability to enhance accuracy and precision. Floxuridine-d3, a deuterated form of floxuridine, serves as an ideal internal standard for the quantitative analysis of floxuridine in biological matrices. Its physicochemical properties are nearly identical to floxuridine, ensuring that it behaves similarly during sample preparation and chromatographic separation. However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer, enabling reliable correction for matrix effects and variability in extraction recovery.
Rationale for Using this compound in Pharmacokinetic Studies
The primary justification for employing a d3-labeled internal standard is to correct for the "matrix effect," a phenomenon where components of a biological sample interfere with the ionization of the analyte of interest in the mass spectrometer's ion source. This interference can either suppress or enhance the analyte's signal, leading to inaccurate quantification. A stable isotope-labeled internal standard like this compound co-elutes with the analyte and experiences the same matrix effects, allowing for accurate normalization of the analyte's signal.
Metabolic Pathway of Floxuridine
Floxuridine is rapidly metabolized in the liver. The primary metabolic pathway involves its conversion to 5-fluorouracil (5-FU). 5-FU is then further anabolized to its active metabolites, including 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, and 5-fluorouridine triphosphate (FUTP), which is incorporated into RNA. Catabolically, 5-FU is degraded to dihydrofluorouracil (DHFU), α-fluoro-β-ureidopropionic acid (FUPA), and α-fluoro-β-alanine (FBAL).[1]
Figure 1: Metabolic pathway of Floxuridine.
Experimental Protocols
Objective: To determine the pharmacokinetic profile of floxuridine in plasma using LC-MS/MS with this compound as an internal standard.
Experimental Workflow
Figure 2: Workflow for a typical pharmacokinetic study.
Materials and Reagents
-
Floxuridine analytical standard
-
This compound (internal standard)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid
-
Ammonium formate
-
Ultrapure water
-
Control human plasma
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method
The following table outlines representative parameters for an LC-MS/MS method for the analysis of floxuridine.
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Floxuridine: m/z 247.1 → 131.1This compound: m/z 250.1 → 134.1 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Data Presentation
Method Validation Summary
A bioanalytical method using this compound as an internal standard should be validated according to regulatory guidelines. The following table summarizes typical acceptance criteria and representative results for such a method.
| Validation Parameter | Acceptance Criteria | Representative Results |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Calibration Range | Dependent on expected concentrations | 1 - 1000 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Intra-day Accuracy (%) | Within ±15% of nominal (±20% at LLOQ) | 92% - 108% |
| Inter-day Accuracy (%) | Within ±15% of nominal (±20% at LLOQ) | 94% - 106% |
| Recovery (%) | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | Internal standard should compensate for any matrix effects | Minimal effect observed |
| LLOQ | Signal-to-noise ratio ≥ 5, with acceptable precision and accuracy | 1 ng/mL |
LLOQ: Lower Limit of Quantification
Pharmacokinetic Parameters
Following the analysis of plasma samples from a pharmacokinetic study, the concentration-time data for floxuridine would be used to calculate key pharmacokinetic parameters. The use of this compound ensures the accuracy of these concentration measurements.
| Pharmacokinetic Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC (0-t) | Area under the plasma concentration-time curve from time zero to the last measurable concentration |
| AUC (0-inf) | Area under the plasma concentration-time curve from time zero to infinity |
| t1/2 | Elimination half-life |
| CL | Total body clearance |
| Vd | Apparent volume of distribution |
Conclusion
This compound is an essential tool for the accurate and precise quantification of floxuridine in biological matrices for pharmacokinetic studies. Its use as an internal standard in LC-MS/MS methods allows for reliable data generation, which is fundamental to understanding the absorption, distribution, metabolism, and excretion of floxuridine. The detailed protocols and methodologies presented here provide a framework for researchers to develop and validate robust bioanalytical assays for floxuridine, ultimately contributing to the safer and more effective use of this important chemotherapeutic agent.
References
Use of Floxuridine-d3 in drug metabolism and pharmacokinetics (DMPK) assays.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Floxuridine is a fluorinated pyrimidine analog used in chemotherapy, primarily for gastrointestinal adenocarcinoma that has metastasized to the liver.[1][2][3] Its mechanism of action involves the inhibition of DNA synthesis, and to a lesser extent, RNA formation, thereby impeding the proliferation of rapidly dividing cancer cells.[2][4] The drug is metabolized in the liver to 5-fluorouracil (5-FU) and other metabolites. Understanding the drug metabolism and pharmacokinetic (DMPK) properties of Floxuridine is critical for optimizing its therapeutic efficacy and safety.
Stable isotope-labeled (SIL) compounds are indispensable tools in modern drug discovery and development for DMPK studies. Floxuridine-d3, a deuterated analog of Floxuridine, serves as an ideal internal standard (IS) for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). Its physicochemical properties are nearly identical to Floxuridine, ensuring similar behavior during sample preparation and analysis, which corrects for variability and enhances the accuracy and precision of quantification.
These application notes provide detailed protocols for the use of this compound as an internal standard in the quantification of Floxuridine in biological matrices and its application in a key in vitro DMPK assay.
Bioanalytical Method: Quantification of Floxuridine in Human Plasma
This protocol describes a validated method for the determination of Floxuridine concentration in human plasma using this compound as an internal standard with LC-MS/MS.
Experimental Protocol
1. Materials and Reagents:
-
Floxuridine (analytical standard)
-
This compound (internal standard)
-
Human plasma (K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
96-well protein precipitation plates
2. Stock and Working Solutions:
-
Floxuridine Stock Solution (1 mg/mL): Accurately weigh and dissolve Floxuridine in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Floxuridine Working Solutions: Serially dilute the stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards and quality control (QC) samples.
-
This compound Working Solution (Internal Standard, 100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma samples (standards, QCs, and unknown study samples) into a 96-well plate.
-
Add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each well.
-
Mix thoroughly by vortexing for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient tailored to provide good separation and peak shape for Floxuridine and this compound.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Floxuridine: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific MRM transitions need to be optimized for the instrument used.)
-
5. Data Analysis:
-
Integrate the peak areas for both Floxuridine and this compound.
-
Calculate the peak area ratio (Floxuridine / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of Floxuridine in the QC and unknown samples from the calibration curve.
Data Presentation
Table 1: Illustrative Calibration Curve Parameters for Floxuridine in Human Plasma
| Parameter | Value |
| Linear Range | 1 - 1000 ng/mL |
| Regression Equation | y = 0.015x + 0.002 |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting Factor | 1/x² |
Table 2: Illustrative Inter-day Precision and Accuracy for Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 0.98 | 98.0 | 8.5 |
| Low | 3 | 2.95 | 98.3 | 6.2 |
| Mid | 100 | 101.2 | 101.2 | 4.1 |
| High | 800 | 795.5 | 99.4 | 3.5 |
Note: The data presented in these tables are for illustrative purposes and represent typical acceptance criteria for a validated bioanalytical method.
Visualization
Caption: Workflow for the bioanalytical quantification of Floxuridine.
Application in In Vitro DMPK Assays: Metabolic Stability
This protocol outlines the use of this compound in a metabolic stability assay using human liver microsomes (HLM) to determine the in vitro intrinsic clearance of Floxuridine.
Experimental Protocol
1. Materials and Reagents:
-
Floxuridine
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., solutions A and B)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
96-well incubation plate
-
96-well collection plate
2. Incubation Procedure:
-
Prepare a working solution of Floxuridine (1 µM) in phosphate buffer.
-
In the incubation plate, add HLM to the phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Pre-warm the HLM suspension and the NADPH regenerating system separately at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM suspension.
-
Immediately add the Floxuridine working solution to start the incubation.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot 50 µL of the incubation mixture into the collection plate.
-
Stop the reaction in the collection plate by adding 100 µL of cold acetonitrile containing this compound (100 ng/mL) as the internal standard.
-
Include a negative control (without NADPH) to assess non-enzymatic degradation.
3. Sample Analysis:
-
Seal the collection plate, vortex, and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples using the bioanalytical method described in the previous section to determine the remaining concentration of Floxuridine at each time point.
4. Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of Floxuridine remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
-
Visualization
Caption: Metabolic pathway of Floxuridine.
Conclusion
This compound is a critical tool for the accurate and precise quantification of Floxuridine in various DMPK assays. The use of a stable isotope-labeled internal standard minimizes analytical variability, leading to high-quality data essential for making informed decisions during drug development. The protocols provided herein offer a framework for implementing this compound in bioanalytical method validation and in vitro metabolic stability studies. These methods can be adapted to other DMPK assays, such as Caco-2 permeability and plasma protein binding studies, to comprehensively characterize the ADME properties of Floxuridine.
References
Application Notes and Protocols for Incorporating Floxuridine-d3 in Cell-Based Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Floxuridine, a fluorinated pyrimidine analog, is a well-established antimetabolite used in cancer therapy. Its mechanism of action involves the inhibition of DNA synthesis, making it a potent agent for targeting rapidly dividing cancer cells.[1] The incorporation of stable isotope-labeled analogs, such as Floxuridine-d3, into cellular DNA provides a powerful tool for quantifying cell proliferation. This method offers a non-radioactive alternative to traditional [3H]-thymidine incorporation assays and can be sensitively detected using mass spectrometry or flow cytometry. These application notes provide detailed protocols for the use of this compound in cell-based proliferation assays.
Floxuridine is rapidly metabolized in the body to 5-fluorouracil (5-FU), which is the active compound.[1] 5-FU is then converted to three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP). FdUMP inhibits thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[1] This inhibition leads to a depletion of thymidine triphosphate (dTTP), disrupting DNA replication and repair, ultimately causing "thymineless death" in rapidly dividing cells.[1] FdUTP can be incorporated into DNA, and FUTP into RNA, further contributing to cytotoxicity.
Data Presentation
The anti-proliferative activity of Floxuridine is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%. These values can vary depending on the cell line, incubation time, and the assay method used.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay Method |
| 143B | Human Osteosarcoma | 14.1 | 72 | SRB assay |
| A549 | Lung Carcinoma | Not specified | Not specified | Not specified |
| CCRF-CEM | Human T-lymphoblast leukemia | 0.5 | Not specified | Growth inhibition assay |
| LNCaP | Prostate Cancer | 0.0692 | Not specified | Cytotoxicity assay |
| HTB-26 | Breast Cancer | 10 - 50 | Not specified | Not specified |
| PC-3 | Pancreatic Cancer | 10 - 50 | Not specified | Not specified |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | Not specified | Not specified |
| HCT116 | Colorectal Cancer | 22.4 (for a related compound) | Not specified | Crystal violet assay |
| SW480 | Colorectal Cancer | Varies | 24, 48, 72 | Viability assay |
| SW620 | Colorectal Cancer | Varies | 24, 48, 72 | Viability assay |
| DLD1 | Colorectal Cancer | Varies | 24, 48, 72 | Viability assay |
| HT29 | Colorectal Cancer | Varies | 24, 48, 72 | Viability assay |
| MCF7 | Breast Cancer | Varies | 24, 48, 72 | Viability assay |
Signaling Pathway
The primary mechanism of action of Floxuridine is the inhibition of thymidylate synthase (TS), a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP).
Caption: this compound metabolic pathway and its inhibitory effect on DNA synthesis.
Experimental Protocols
Protocol 1: Cell Proliferation Assay using LC-MS/MS
This protocol details the labeling of cells with this compound and the subsequent quantification of its incorporation into DNA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
-
DNA extraction kit
-
Nuclease P1
-
Alkaline phosphatase
-
LC-MS/MS system
Experimental Workflow:
Caption: Experimental workflow for LC-MS/MS-based cell proliferation assay.
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates at a density that allows for logarithmic growth during the experiment.
-
This compound Labeling:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add this compound to the cell culture medium at various concentrations (a concentration range around the known IC50 of unlabeled Floxuridine is a good starting point).
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting and Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
-
DNA Extraction:
-
Extract genomic DNA from the cell lysate using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Quantify the extracted DNA using a spectrophotometer.
-
-
DNA Digestion:
-
Digest the purified DNA to individual nucleosides using a combination of Nuclease P1 and alkaline phosphatase.
-
-
LC-MS/MS Analysis:
-
Analyze the digested DNA samples using an LC-MS/MS system.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the deuterated deoxyfluorouridine. The transition would be from the m/z of protonated or deprotonated this compound to a specific fragment ion.
-
-
Data Analysis:
-
Calculate the amount of incorporated this compound relative to the total amount of DNA.
-
Compare the incorporation levels across different concentrations and time points to determine the effect on cell proliferation.
-
Protocol 2: Cell Proliferation Assay using Flow Cytometry
This protocol describes an alternative method for detecting this compound incorporation using flow cytometry, which is analogous to the BrdU/EdU incorporation assays. This method requires an antibody that can specifically recognize the incorporated this compound or a click-chemistry-compatible version of the molecule. Assuming a specific antibody is available:
Materials:
-
This compound
-
Cell culture medium and supplements
-
PBS
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibody against Floxuridine/5-FU
-
Fluorescently labeled secondary antibody
-
DNA staining dye (e.g., Propidium Iodide, DAPI)
-
Flow cytometer
Experimental Workflow:
Caption: Experimental workflow for flow cytometry-based cell proliferation assay.
Procedure:
-
Cell Seeding and Labeling: Follow steps 1 and 2 from the LC-MS/MS protocol.
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation.
-
Wash the cells with PBS.
-
Fix the cells with a fixation buffer for 15-30 minutes at room temperature.
-
-
Permeabilization:
-
Wash the fixed cells with PBS.
-
Permeabilize the cells with a permeabilization buffer for 10-15 minutes at room temperature.
-
-
Antibody Staining:
-
Wash the permeabilized cells with PBS.
-
Incubate the cells with a primary antibody specific for Floxuridine or 5-FU for 1 hour at room temperature.
-
Wash the cells to remove unbound primary antibody.
-
Incubate the cells with a fluorescently labeled secondary antibody for 30-60 minutes at room temperature, protected from light.
-
-
DNA Staining:
-
Wash the cells to remove unbound secondary antibody.
-
Resuspend the cells in a buffer containing a DNA staining dye (e.g., PI/RNase staining buffer) to analyze cell cycle distribution.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate on the cell population and quantify the fluorescence intensity from the secondary antibody, which corresponds to the amount of incorporated this compound.
-
Correlate the this compound incorporation with the cell cycle phase using the DNA stain.
-
Conclusion
The use of this compound in conjunction with sensitive analytical techniques like LC-MS/MS and flow cytometry provides a robust and quantitative method for assessing cell proliferation. These protocols offer a framework for researchers to investigate the anti-proliferative effects of Floxuridine and other antimetabolites in various cell-based models, aiding in drug discovery and development. The choice between LC-MS/MS and flow cytometry will depend on the specific experimental goals, with LC-MS/MS offering high sensitivity and specificity for quantification, and flow cytometry providing single-cell analysis and correlation with cell cycle status.
References
Application Note: High-Performance Liquid Chromatography for the Separation of Floxuridine and Floxuridine-d3
[For Research Use Only]
Abstract
This application note details a high-performance liquid chromatography (HPLC) method for the separation of floxuridine and its deuterated internal standard, floxuridine-d3. The presented protocol is crucial for pharmacokinetic studies, therapeutic drug monitoring, and other quantitative bioanalytical assays where precise measurement of floxuridine is required. The method utilizes a reversed-phase C18 column with an isocratic mobile phase, providing a simple, robust, and reproducible separation. While UV detection can be used for the general quantification of floxuridine, mass spectrometric (MS) detection is necessary to differentiate and quantify floxuridine and this compound simultaneously, a common practice in modern bioanalysis for enhanced accuracy and precision.
Introduction
Floxuridine is a pyrimidine analog used as an antineoplastic antimetabolite. It is primarily used in the palliative management of liver metastases from gastrointestinal adenocarcinomas.[1] Accurate and reliable quantification of floxuridine in biological matrices is essential for understanding its pharmacokinetics and for optimizing patient therapy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry.[2] This approach corrects for variations in sample preparation and instrument response, leading to highly accurate and precise results. This document provides a comprehensive HPLC method suitable for the separation of floxuridine and this compound, adaptable for subsequent detection by either UV or mass spectrometry.
Experimental
Chromatographic Conditions
A summary of typical HPLC conditions for the analysis of floxuridine is presented in the table below. These conditions have been compiled from various sources and represent a robust starting point for method development.
| Parameter | Recommended Conditions |
| HPLC Column | C18 reversed-phase column (e.g., Shim-Pack CLC-ODS, dC18 Atlantis)[3][4] |
| Column Dimensions | 100 mm x 2.1 mm i.d., 3.5 µm particle size is a suitable starting point.[4] |
| Mobile Phase | Acetonitrile/phosphate buffer/water (e.g., 75:100:900 v/v/v) or Ammonium formate buffer/methanol/water (e.g., 5:5:90 v/v/v) |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30 °C) for improved reproducibility. |
| Detector | UV at 268 nm or a Mass Spectrometer (MS) |
Sample Preparation
For the analysis of floxuridine in biological matrices such as human serum, a protein precipitation and extraction step is typically required.
-
To 200 µL of serum, add the internal standard solution (this compound).
-
Add a protein precipitation agent such as methanol or acetonitrile.
-
Vortex the mixture to ensure complete protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
The supernatant can be evaporated to dryness and reconstituted in the mobile phase for injection into the HPLC system.
Protocol: HPLC Separation of Floxuridine and this compound
This protocol outlines the steps for the chromatographic separation of floxuridine and its deuterated internal standard.
-
System Preparation:
-
Prepare the mobile phase as specified in the table above. For example, a mixture of acetonitrile, phosphate buffer, and water (75:100:900 v/v/v).
-
Degas the mobile phase to prevent air bubbles in the system.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
-
Standard and Sample Preparation:
-
Prepare stock solutions of floxuridine and this compound in a suitable solvent (e.g., methanol or water).
-
Prepare calibration standards by serially diluting the floxuridine stock solution and adding a constant amount of the this compound internal standard to each standard.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Prepare unknown samples by adding the this compound internal standard.
-
-
Injection and Analysis:
-
Inject the prepared standards, QCs, and unknown samples into the HPLC system.
-
Acquire the data using the specified detector settings.
-
-
Data Processing:
-
For UV detection, integrate the peak area of floxuridine.
-
For MS detection, extract the ion chromatograms for floxuridine and this compound and integrate their respective peak areas.
-
Construct a calibration curve by plotting the ratio of the peak area of floxuridine to the peak area of this compound against the concentration of the calibration standards.
-
Determine the concentration of floxuridine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the HPLC analysis of floxuridine and this compound.
Caption: Experimental workflow for the HPLC analysis of floxuridine.
Conclusion
The HPLC method described in this application note provides a reliable and reproducible approach for the separation of floxuridine and its deuterated internal standard, this compound. The flexibility in the choice of detector (UV or MS) allows for its application in a wide range of research and clinical settings. For accurate quantification, especially in complex biological matrices, the use of mass spectrometric detection is highly recommended. This method serves as a valuable tool for researchers, scientists, and drug development professionals working with floxuridine.
References
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Floxuridine-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the detection and quantification of Floxuridine-d3 using tandem mass spectrometry (LC-MS/MS). This compound, a deuterated analog of the antineoplastic agent Floxuridine, is commonly employed as an internal standard in pharmacokinetic and drug metabolism studies to ensure analytical accuracy and precision. The parameters and protocols outlined herein provide a comprehensive guide for researchers in drug development and clinical analysis. This method utilizes negative ion electrospray ionization (ESI) for optimal sensitivity.
Introduction
Floxuridine is a pyrimidine antagonist used in cancer therapy, primarily by inhibiting thymidylate synthetase. Accurate measurement of its levels in biological matrices is crucial for understanding its pharmacokinetics and therapeutic efficacy. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative LC-MS/MS analysis as they co-elute with the analyte and compensate for variations in sample preparation and instrument response. This document provides the essential mass spectrometry parameters, a detailed experimental protocol, and illustrative diagrams to facilitate the implementation of this analytical method.
Tandem Mass Spectrometry Parameters
The following table summarizes the optimized tandem mass spectrometry parameters for the detection of both Floxuridine and its deuterated internal standard, this compound. These parameters were established using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a negative electrospray ionization source.
| Parameter | Floxuridine | This compound (Internal Standard) |
| Ionization Mode | Negative Electrospray (ESI-) | Negative Electrospray (ESI-) |
| Precursor Ion (Q1) | m/z 245.2 | m/z 248.2 |
| Product Ion (Q3) | m/z 155.1 | m/z 155.1 |
| Alternative Product Ion (Q3) | m/z 128.9 | m/z 128.9 |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy (CE) | To be optimized (typically 10-20 eV) | To be optimized (typically 10-20 eV) |
| Declustering Potential (DP) | To be optimized (typically 40-60 V) | To be optimized (typically 40-60 V) |
| Entrance Potential (EP) | To be optimized (typically 8-12 V) | To be optimized (typically 8-12 V) |
| Collision Cell Exit Potential (CXP) | To be optimized (typically 10-15 V) | To be optimized (typically 10-15 V) |
Note: Collision energy and other voltage parameters are instrument-dependent and should be optimized for maximum signal intensity.
Experimental Protocol
This protocol provides a general procedure for the analysis of Floxuridine in a biological matrix (e.g., plasma) using this compound as an internal standard.
Materials and Reagents
-
Floxuridine analytical standard
-
This compound (internal standard)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Ammonium acetate
-
Ethyl acetate
-
Control biological matrix (e.g., K2 EDTA rat plasma)[1]
Sample Preparation: Liquid-Liquid Extraction
-
Spike 200 µL of the biological matrix with the internal standard (this compound) to a final concentration of 50 ng/mL.
-
Add 10 µL of the Floxuridine standard or unknown sample.
-
Vortex for 30 seconds.
-
Add 1 mL of ethyl acetate.[1]
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
Column: Agilent Eclipse XDB C18 (150 x 4.6 mm, 5 µm) or equivalent[1]
-
Mobile Phase A: 1 mM Ammonium Acetate in Water
-
Mobile Phase B: Methanol[1]
-
Flow Rate: 0.4 mL/min[1]
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: Linear gradient to 90% B
-
5-6 min: Hold at 90% B
-
6-7 min: Return to 10% B
-
7-10 min: Re-equilibration at 10% B
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of Floxuridine using this compound as an internal standard.
Signaling Pathway of Floxuridine
The diagram below outlines the mechanism of action of Floxuridine.
Conclusion
The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of Floxuridine in biological samples, with this compound serving as an effective internal standard. The provided parameters and protocols offer a solid foundation for researchers, which can be further optimized based on specific instrumentation and matrix requirements. This application note is intended to streamline the method development process for professionals in the fields of pharmacology, toxicology, and clinical research.
References
Troubleshooting & Optimization
How to mitigate matrix effects in Floxuridine-d3 LC-MS analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects in Floxuridine-d3 LC-MS analysis.
Understanding Matrix Effects in LC-MS Analysis
In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest.[1] These components can include salts, proteins, lipids, and metabolites. Matrix effects occur when these co-eluting substances interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[1][2] This phenomenon can compromise the accuracy, precision, and sensitivity of the analytical method.[3][4] Ion suppression, a decrease in the analyte's signal, is the more common manifestation.
This compound, as a stable isotope-labeled (SIL) internal standard, is a powerful tool to compensate for matrix effects. The underlying principle is that this compound is chemically and physically almost identical to Floxuridine, and therefore should experience the same degree of matrix effect. By measuring the ratio of the analyte to the internal standard, fluctuations in the signal caused by matrix effects can be normalized, leading to more accurate quantification.
Troubleshooting Guide: Mitigating Matrix Effects
This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound LC-MS analysis.
Question: My signal intensity for Floxuridine is low and variable. How can I determine if this is due to matrix effects?
Answer: A common method to assess matrix effects is the post-column infusion experiment. This involves infusing a constant flow of a standard solution of Floxuridine into the mass spectrometer while injecting a blank, extracted sample matrix. A dip in the baseline signal at the retention time of Floxuridine indicates the presence of ion suppression.
Another quantitative approach is the post-extraction spike method. This involves comparing the response of an analyte spiked into a pre-extracted blank matrix (Set B) with the response of the analyte in a neat solution (Set A). The matrix factor (MF) is calculated as:
MF = (Peak Area of Set B) / (Peak Area of Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
Question: I've confirmed that matrix effects are impacting my analysis. What are the primary strategies to mitigate them?
Answer: The most effective strategies to mitigate matrix effects can be categorized into three main areas:
-
Optimizing Sample Preparation: The goal is to remove interfering matrix components before analysis.
-
Chromatographic Separation: Modifying the LC method to separate the analyte from co-eluting matrix components.
-
Effective Use of Internal Standards: Ensuring the stable isotope-labeled internal standard (this compound) effectively compensates for matrix effects.
Below is a workflow diagram illustrating the process of identifying and mitigating matrix effects.
Caption: Workflow for identifying and mitigating matrix effects in LC-MS analysis.
Comparison of Sample Preparation Techniques
Different sample preparation techniques offer varying levels of effectiveness in removing matrix components. The choice of method often depends on the complexity of the matrix and the required sensitivity of the assay.
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 105 | 40 - 80 | Simple, fast, and inexpensive. | Least effective at removing phospholipids and other matrix components, often resulting in significant ion suppression. |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 80 - 100 | Provides cleaner extracts than PPT. | Can have lower recovery for polar analytes and is more labor-intensive. |
| Solid-Phase Extraction (SPE) | 90 - 110 | 95 - 105 | Highly effective at removing interfering compounds, leading to cleaner extracts and reduced matrix effects. | More complex and costly to develop and run. |
| HybridSPE®-Phospholipid | 90 - 110 | 98 - 102 | Specifically targets and removes phospholipids, a major source of matrix effects. | Cost may be a consideration. |
Experimental Protocols
Protein Precipitation (PPT)
-
To 100 µL of plasma/serum sample, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS analysis.
Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma/serum sample, add the internal standard (this compound).
-
Add 500 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 5-10 minutes to ensure thorough mixing.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS analysis.
Solid-Phase Extraction (SPE)
-
Conditioning: Pass 1 mL of methanol followed by 1 mL of water through the SPE cartridge.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove unbound interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of a strong solvent (e.g., methanol or acetonitrile).
-
Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound internal standard not fully compensating for the matrix effect?
A1: While SIL internal standards are highly effective, they may not always perfectly compensate for matrix effects. One reason is the "isotope effect," which can cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift is significant, the analyte and the internal standard may elute into regions with different degrees of ion suppression, leading to inaccurate quantification. To address this, optimize your chromatography to ensure complete co-elution of Floxuridine and this compound.
Q2: Can I just dilute my sample to reduce matrix effects?
A2: Yes, sample dilution is a simple and often effective strategy to reduce the concentration of interfering matrix components. However, this approach is only feasible if the concentration of Floxuridine is high enough to remain above the limit of quantification after dilution.
Q3: Are there certain types of matrix components I should be more concerned about?
A3: Phospholipids are a major cause of ion suppression in the analysis of plasma and serum samples. They are notorious for co-extracting with analytes and can build up on the LC column, leading to irreproducible results. Techniques like HybridSPE®-Phospholipid or certain SPE sorbents are specifically designed to remove them.
Q4: How can I optimize my chromatographic method to reduce matrix effects?
A4: Improving the chromatographic separation can help resolve Floxuridine from interfering matrix components. Consider the following:
-
Gradient Optimization: A longer, shallower gradient can improve resolution.
-
Column Chemistry: Experiment with different stationary phases (e.g., C18, phenyl-hexyl) to alter selectivity.
-
Mobile Phase Modifiers: Adjusting the pH or using different additives can change the retention behavior of both the analyte and interferences.
Q5: What is the relationship between different mitigation strategies?
A5: The strategies to mitigate matrix effects are often interconnected and can be used in combination for the most effective results. The following diagram illustrates these relationships.
Caption: Logical relationships between different strategies for mitigating matrix effects.
References
Technical Support Center: Enhancing Floxuridine-d3 Detection Sensitivity
Welcome to the technical support center for the analysis of Floxuridine-d3. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise guidance on improving the sensitivity of this compound detection in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step to ensure high sensitivity in my this compound assay?
A1: A robust and validated bioanalytical method is the foundation for achieving high sensitivity. This involves demonstrating selectivity, accuracy, precision, and defining the lower limit of quantification (LLOQ). The LLOQ is the lowest concentration that can be measured with acceptable accuracy and precision and is a key indicator of your assay's sensitivity.
Q2: I am observing low signal intensity for this compound. What are the likely causes?
A2: Low signal intensity can stem from several factors, including inefficient sample preparation, suboptimal chromatographic conditions, or poorly optimized mass spectrometer source parameters. It is also crucial to rule out issues with the instrument itself, such as a dirty ion source or detector malfunction.
Q3: How can I minimize matrix effects that are suppressing my this compound signal?
A3: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a common challenge.[1] Strategies to mitigate matrix effects include more selective sample preparation techniques (e.g., solid-phase extraction instead of simple protein precipitation), optimization of chromatographic separation to resolve this compound from interfering components, and the use of a stable isotope-labeled internal standard (SIL-IS) like unlabeled Floxuridine. Diluting the sample extract can also reduce the concentration of interfering matrix components.[2][3]
Q4: What is the role of a stable isotope-labeled internal standard (SIL-IS) and why is it important for sensitivity?
A4: A SIL-IS, such as unlabeled Floxuridine when analyzing this compound, is crucial for accurate and precise quantification. It co-elutes with the analyte and experiences similar matrix effects and variations in instrument response. By normalizing the analyte signal to the SIL-IS signal, variability is reduced, which in turn can improve the precision at the lower limit of quantification, effectively enhancing sensitivity.
Q5: Can the choice of mobile phase additives affect the sensitivity of this compound detection?
A5: Yes, mobile phase additives significantly influence ionization efficiency. For reversed-phase chromatography of a polar compound like Floxuridine, adding a small amount of a weak acid like formic acid (typically 0.1%) to the mobile phase can promote protonation in positive ion mode electrospray ionization (ESI), leading to a stronger signal. Conversely, a weak base like ammonium hydroxide can be used for negative ion mode.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
This is a common issue that can arise from several factors related to the sample preparation, liquid chromatography (LC), or mass spectrometry (MS) parameters. Follow this logical workflow to diagnose and resolve the problem.
Caption: A logical workflow for troubleshooting low or no signal for this compound.
Issue 2: High Signal Variability and Poor Reproducibility
High variability in signal intensity, especially at low concentrations, can compromise the reliability of your results and negatively impact the limit of quantification.
Caption: Troubleshooting high signal variability for this compound detection.
Data Presentation
The sensitivity of an analytical method is often defined by its Limit of Quantification (LOQ). Below is a table summarizing typical LOQs for Floxuridine and its metabolites using LC-MS, which can serve as a benchmark for your method development.
| Compound | Limit of Quantification (LOQ) on-column | Reference |
| 5'-O-L-leucyl-FdUrd | 0.5 pg | [4] |
| Floxuridine (5-FdUrd) | 25 pg | [4] |
| 5-Fluorouracil (5-FU) | 25 pg | |
| Dihydrouracil (FUH2) | 50 pg | |
| α-fluoro-β-ureidopropionate (FUPA) | 50 pg | |
| α-fluoro-β-alanine (FBAL) | 125 pg |
Table 1: Limits of quantification for Floxuridine and related compounds via LC-MS.
The choice of sample preparation can significantly impact the removal of matrix interferences and, consequently, the achievable sensitivity.
| Sample Preparation Method | Principle | General Applicability for this compound |
| Protein Precipitation (PPT) | Proteins are precipitated from the biological matrix using an organic solvent (e.g., acetonitrile). | Simple and fast, but less selective. May result in significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned between two immiscible liquid phases based on their solubility. | Offers better selectivity than PPT. |
| Solid-Phase Extraction (SPE) | Analytes are retained on a solid sorbent while interferences are washed away. | Provides high selectivity and can concentrate the analyte, leading to improved sensitivity. |
Table 2: Comparison of common sample preparation techniques.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
Objective: To extract this compound from a plasma sample.
Materials:
-
Plasma sample containing this compound
-
Acetonitrile (ACN), LC-MS grade
-
Internal standard (unlabeled Floxuridine) working solution
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Methodology:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
Protocol 2: Optimization of Mass Spectrometry Parameters
Objective: To determine the optimal Multiple Reaction Monitoring (MRM) transitions and collision energy for this compound.
Instrumentation and Materials:
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Syringe pump
-
This compound standard solution (e.g., 1 µg/mL in 50:50 methanol:water with 0.1% formic acid)
Methodology:
-
Precursor Ion Identification:
-
Set the mass spectrometer to operate in positive ESI (ESI+) mode.
-
Infuse the this compound solution directly into the mass spectrometer at a low flow rate (e.g., 10 µL/min).
-
Acquire full scan mass spectra to identify the protonated molecule, [M+H]+, which will be the precursor ion.
-
-
Product Ion Scan:
-
Set the mass spectrometer to product ion scan mode, selecting the identified precursor ion.
-
Vary the collision energy (e.g., from 10 to 50 eV) to induce fragmentation.
-
Identify the most abundant and stable product ions.
-
-
MRM Transition and Collision Energy Optimization:
-
Set the mass spectrometer to MRM mode using the selected precursor and product ions.
-
For each transition, perform a collision energy ramp to determine the value that yields the maximum signal intensity. The optimal collision energy is the one that gives the highest abundance for the product ion.
-
Select at least two MRM transitions: one for quantification (quantifier) and one for confirmation (qualifier).
-
A similar approach can be used to optimize other source parameters such as capillary voltage, nebulizer pressure, and drying gas temperature and flow rate by systematically varying each parameter while monitoring the signal intensity of the optimized MRM transition.
Caption: Workflow for optimizing mass spectrometry parameters for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative mass spectrometry independence from matrix effects and detector saturation achieved by flow injection analysis with real-time infinite dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The achievement of mass balance by simultaneous quantification of floxuridine prodrug, floxuridine, 5-fluorouracil, 5-dihydrouracil, α-fluoro-β-ureidopropionate, α-fluoro-β-alanine using LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming ion suppression when using Floxuridine-d3 as an internal standard.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome ion suppression when using Floxuridine-d3 as an internal standard in LC-MS/MS analyses.
Troubleshooting Guides
Problem: Significant ion suppression is observed for both Floxuridine and the this compound internal standard, leading to low signal intensity.
Possible Causes and Solutions:
-
Co-elution with Matrix Components: Endogenous components from the biological matrix (e.g., phospholipids, salts, proteins) can co-elute with your analyte and internal standard, competing for ionization in the MS source.[1][2]
-
Solution 1: Enhance Sample Preparation. A more rigorous sample clean-up method can remove these interfering components. Solid-Phase Extraction (SPE) is often more effective at removing a broad range of interferences compared to Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT).[3][4]
-
Solution 2: Optimize Chromatographic Separation. Modifying the LC method can separate Floxuridine and this compound from the region of ion suppression.[5] This can be achieved by adjusting the mobile phase gradient, changing the stationary phase of the column, or altering the flow rate.
-
Solution 3: Sample Dilution. If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.
-
-
Suboptimal Ion Source Parameters: The settings of the ion source, such as temperature and gas flow, can significantly impact the extent of ion suppression.
-
Solution: Optimize Ion Source Parameters. Systematically adjust parameters like the capillary voltage, nebulizing gas pressure, and drying gas temperature to find the optimal conditions that maximize the signal for Floxuridine and this compound.
-
Problem: The analyte (Floxuridine) and internal standard (this compound) show different degrees of ion suppression, leading to inaccurate quantification.
Possible Causes and Solutions:
-
Chromatographic Shift (Isotope Effect): A slight difference in retention time between the analyte and its deuterated internal standard can occur, known as the isotope effect. If one peak elutes in a region of high ion suppression while the other does not, it can lead to differential matrix effects.
-
Solution 1: Fine-tune Chromatographic Conditions. Adjust the mobile phase gradient or temperature to ensure maximal co-elution of Floxuridine and this compound.
-
Solution 2: Evaluate Matrix Effects Individually. Use a post-extraction spike experiment to assess the degree of ion suppression for both the analyte and the internal standard independently.
-
-
High Concentration of Internal Standard: An excessively high concentration of the internal standard can cause self-suppression and also suppress the analyte's signal.
-
Solution: Optimize Internal Standard Concentration. The concentration of this compound should be comparable to the expected concentration of the analyte and within the linear range of the assay.
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when using this compound?
A1: Ion suppression is a matrix effect where the ionization efficiency of an analyte (Floxuridine) and its internal standard (this compound) is reduced by co-eluting compounds from the sample matrix. This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analytical method.
Q2: How does a deuterated internal standard like this compound help mitigate ion suppression?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for compensating for ion suppression. Because it has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate quantification.
Q3: Can this compound completely eliminate problems related to ion suppression?
A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the internal standard. If this shift causes them to elute in regions with different degrees of ion suppression, it can lead to inaccurate quantification.
Q4: What are the most common sources of ion suppression in biological samples?
A4: Common sources of ion suppression in biological matrices such as plasma, serum, and urine include salts, proteins, lipids (especially phospholipids), and detergents that may be introduced during sample preparation.
Q5: How can I experimentally determine if my assay is suffering from ion suppression?
A5: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of your analyte and internal standard solution into the MS after the LC column while injecting a blank matrix extract. A dip in the baseline signal indicates a region of ion suppression.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Ion Suppression of Floxuridine in Human Plasma
| Sample Preparation Method | Analyte Peak Area (in matrix) | Analyte Peak Area (in solvent) | Signal Suppression (%) |
| Protein Precipitation (PPT) | 85,000 | 250,000 | 66% |
| Liquid-Liquid Extraction (LLE) | 175,000 | 250,000 | 30% |
| Solid-Phase Extraction (SPE) | 230,000 | 250,000 | 8% |
Note: Data are illustrative and intended to demonstrate the relative effectiveness of different sample preparation techniques in reducing ion suppression.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Regions of Ion Suppression
Objective: To qualitatively identify the retention time windows where ion suppression occurs in a given LC-MS/MS method.
Materials:
-
Standard solution of Floxuridine and this compound
-
Syringe pump
-
T-union
-
Blank, extracted biological matrix sample
-
LC-MS/MS system
Procedure:
-
System Setup:
-
Connect the outlet of the LC column to one inlet of the T-union.
-
Connect the outlet of the syringe pump to the other inlet of the T-union.
-
Connect the outlet of the T-union to the MS ion source.
-
-
Analyte Infusion:
-
Fill a syringe with the standard solution of Floxuridine and this compound.
-
Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).
-
Begin infusing the solution into the MS and acquire data in MRM mode for both the analyte and the internal standard to establish a stable baseline.
-
-
Matrix Injection:
-
Inject a blank, extracted matrix sample onto the LC column and begin the chromatographic run.
-
-
Data Analysis:
-
Monitor the signal of the infused analyte and internal standard throughout the run.
-
A significant drop in the baseline signal indicates a region of ion suppression.
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
Objective: To remove matrix components from plasma samples that cause ion suppression.
Materials:
-
SPE cartridges (e.g., reversed-phase)
-
Vacuum manifold
-
Plasma sample containing Floxuridine
-
This compound internal standard solution
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Wash solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol or acetonitrile)
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw the plasma sample.
-
Spike the sample with the this compound internal standard.
-
Acidify the sample with a small amount of an acid like formic acid.
-
-
SPE Cartridge Conditioning and Equilibration:
-
Place the SPE cartridges on the vacuum manifold.
-
Pass 1-2 mL of methanol through the cartridge to activate the sorbent.
-
Pass 1-2 mL of water through the cartridge to equilibrate the sorbent. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Pass 1-2 mL of the wash solution through the cartridge to remove weakly bound interferences.
-
Apply vacuum to dry the cartridge completely.
-
-
Elution:
-
Place collection tubes in the manifold.
-
Add 1-2 mL of the elution solvent to the cartridge to elute Floxuridine and this compound.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.
References
Technical Support Center: Optimizing Chromatographic Separation of Floxuridine and its Deuterated Analog
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the chromatographic separation of floxuridine and its deuterated analog.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when developing a chromatographic method for floxuridine and its deuterated analog?
A1: The main challenge is managing the chromatographic isotope effect (CIE), also known as the deuterium isotope effect (DIE). Deuterated compounds may exhibit slightly different retention times than their non-deuterated counterparts.[1] This can lead to partial or complete separation of the analyte and its deuterated internal standard, which can complicate quantification. Other challenges include achieving adequate sensitivity, especially in biological matrices, and minimizing matrix effects.
Q2: Which chromatographic techniques are most suitable for this separation?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are the most common and effective techniques.[2][3][4] LC-MS/MS offers high sensitivity and selectivity, which is crucial for bioanalytical applications.
Q3: What type of column is recommended for separating floxuridine and its deuterated analog?
A3: C18 columns are widely used and have proven effective for the separation of floxuridine.[2] Specific column choices may vary based on the particle size and dimensions to achieve the desired resolution and run time. For example, an Agilent Eclipse XDB-C18 column (150 × 4.6 mm, 5 µm) has been successfully used.
Q4: What are typical mobile phase compositions for this analysis?
A4: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is standard for reversed-phase chromatography of floxuridine. For LC-MS/MS applications, volatile buffers like ammonium acetate or formic acid are preferred. An example mobile phase is a gradient of methanol and 1 mM ammonium acetate.
Q5: How does deuterium labeling affect the retention time of floxuridine?
A5: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. This is due to the subtle differences in physicochemical properties caused by the substitution of hydrogen with deuterium. The magnitude of this retention time shift depends on the number and position of deuterium atoms in the molecule.
Q6: How can I minimize the chromatographic isotope effect?
A6: While complete co-elution might not always be achievable or necessary, you can minimize the separation by:
-
Optimizing the mobile phase gradient: A shallower gradient can sometimes reduce the separation between the two compounds.
-
Adjusting the mobile phase composition: Modifying the organic solvent or buffer concentration can influence the interaction with the stationary phase and affect the separation.
-
Changing the stationary phase: Experimenting with different C18 column chemistries or even different types of stationary phases (e.g., phenyl-hexyl) might alter the selectivity and reduce the separation.
Q7: What sample preparation techniques are recommended for analyzing floxuridine in biological matrices like plasma?
A7: Common sample preparation techniques include protein precipitation (PPT) with acetonitrile or methanol, liquid-liquid extraction (LLE) with solvents like ethyl acetate, and solid-phase extraction (SPE). The choice of method depends on the required cleanliness of the extract and the desired recovery.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Column Overload | Decrease the injection volume or the sample concentration. |
| Incompatible Injection Solvent | Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion. |
| Secondary Interactions with Stationary Phase | This can occur due to interactions between the analyte and residual silanol groups on the silica-based column. Try a column with better end-capping or add a small amount of a competing base (e.g., triethylamine) to the mobile phase (for UV detection only). For LC-MS, consider a different column chemistry. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Extra-column Volume | Ensure all tubing and connections are appropriate for the HPLC/UPLC system to minimize dead volume. |
Issue 2: Inconsistent or Shifting Retention Times
| Possible Cause | Troubleshooting Step |
| Inadequate Column Equilibration | Ensure the column is sufficiently equilibrated with the initial mobile phase conditions between injections, especially for gradient methods. |
| Mobile Phase Composition Changes | Prepare fresh mobile phase. If using an online mixer, ensure it is functioning correctly. Air bubbles in the pump can also cause fluctuations. |
| Column Temperature Fluctuations | Use a column oven to maintain a stable temperature. Even small temperature changes can affect retention times. |
| Pump Malfunction | Check for leaks and ensure the pump is delivering a consistent flow rate. |
| Chromatographic Isotope Effect | A slight, consistent shift between floxuridine and its deuterated analog is expected. If this shift is variable, it points to other system instabilities. |
Issue 3: Poor Resolution Between Floxuridine and its Deuterated Analog
While some separation is expected due to the deuterium isotope effect, excessive separation can be problematic for quantification if the peaks are not integrated consistently. Conversely, if the goal is to achieve baseline separation for specific research purposes, the following can be considered.
| Goal | Troubleshooting Step |
| To Decrease Separation (for co-elution) | * Steeper Gradient: A faster gradient can reduce the on-column time and minimize the separation. * Stronger Mobile Phase: Increasing the percentage of the organic solvent can lead to earlier elution and less separation. * Higher Temperature: This can sometimes reduce the differences in interaction with the stationary phase. |
| To Increase Separation (for baseline resolution) | * Shallower Gradient: A slower, more gradual increase in the organic solvent will provide more time for the separation to occur. * Weaker Mobile Phase: A lower initial percentage of organic solvent will increase retention and potentially improve resolution. * Lower Temperature: This can enhance the subtle differences in interaction with the stationary phase, leading to better separation. * Optimize Mobile Phase pH: For ionizable compounds, small changes in pH can significantly impact retention and selectivity. |
Issue 4: Low Signal Intensity or Poor Sensitivity
| Possible Cause | Troubleshooting Step |
| Suboptimal Mass Spectrometer Settings | Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) and the MS/MS transition parameters (collision energy). |
| Matrix Effects (Ion Suppression or Enhancement) | * Improve Sample Cleanup: Use a more rigorous sample preparation method like SPE. * Dilute the Sample: This can reduce the concentration of interfering matrix components. * Modify Chromatography: Adjust the gradient to separate the analytes from co-eluting matrix components. |
| Poor Sample Recovery | Optimize the sample preparation procedure to ensure efficient extraction of floxuridine from the matrix. |
| Analyte Degradation | Ensure the stability of floxuridine in the sample matrix and during the analytical process. |
Data Presentation
Table 1: Example HPLC-UV Method Parameters for Floxuridine Analysis
| Parameter | Condition |
| Column | Shim-Pack CLC-ODS |
| Mobile Phase | Acetonitrile:Phosphate Buffer:Water (75:100:900, v/v/v) |
| Flow Rate | 0.6 mL/min |
| Detection | UV at 268 nm |
| Internal Standard | Metronidazole |
Table 2: Example LC-MS/MS Method Parameters for Floxuridine Analysis
| Parameter | Condition |
| Column | Agilent Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol and 1 mM Ammonium Acetate |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MS/MS Transition (Floxuridine) | m/z 245.2 -> 155.1 |
| Internal Standard | 5-Bromouridine (example) |
Experimental Protocols
Protocol 1: Bioanalytical Method for Floxuridine in Rat Plasma using LC-MS/MS
This protocol is based on a published method and serves as a starting point for method development.
-
Preparation of Standards and Quality Controls:
-
Prepare stock solutions of floxuridine and the deuterated internal standard (IS) in methanol.
-
Serially dilute the stock solutions to prepare working solutions for the calibration curve and quality control (QC) samples.
-
Spike blank rat plasma with the working solutions to create calibration standards and QC samples at various concentrations.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma sample (or standard/QC), add a known amount of the deuterated floxuridine internal standard.
-
Add 1 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Agilent Eclipse XDB-C18 (150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 1 mM Ammonium Acetate in Water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Optimize as needed. A starting point could be a linear gradient from 10% B to 90% B over 5 minutes.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI), Negative Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Floxuridine: m/z 245.2 → 155.1.
-
MRM Transition for Deuterated Floxuridine: This will depend on the number of deuterium atoms. For example, for a d1-floxuridine, the transition might be m/z 246.2 → 156.1. This must be determined experimentally.
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy) for maximum signal intensity.
-
-
Data Analysis:
-
Integrate the peak areas for floxuridine and its deuterated IS.
-
Calculate the peak area ratio (floxuridine/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of floxuridine in the unknown samples using the calibration curve.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. The achievement of mass balance by simultaneous quantification of floxuridine prodrug, floxuridine, 5-fluorouracil, 5-dihydrouracil, α-fluoro-β-ureidopropionate, α-fluoro-β-alanine using LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Addressing Isotopic Instability of Floxuridine-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering isotopic instability with Floxuridine-d3 in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is isotopic instability and why is it a concern for this compound?
Isotopic instability, often referred to as back-exchange, is a chemical process where deuterium atoms on a stable isotope-labeled internal standard, such as this compound, are replaced by hydrogen atoms from the surrounding environment (e.g., solvent or biological matrix).[1][2][3] This can compromise the accuracy and precision of quantitative bioanalysis by causing a mass shift in the internal standard, leading to its incorrect measurement and potentially impacting the final calculated concentration of the analyte.[2][3]
Q2: What are the primary factors that contribute to the isotopic instability of this compound?
Several factors can promote the exchange of deuterium atoms for hydrogen atoms:
-
pH: The rate of hydrogen-deuterium exchange is highly dependent on pH. Both highly acidic and, more significantly, basic conditions can accelerate this exchange. The minimum rate of exchange for many deuterated compounds is often observed in a slightly acidic pH range of 2.5-3.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange. It has been noted that for every 22°C increase, the rate of hydrogen-deuterium exchange can increase tenfold.
-
Solvent Composition: Protic solvents, such as water and methanol, can readily donate protons and facilitate deuterium exchange. The use of aprotic solvents like acetonitrile can help minimize this effect.
-
Position of the Deuterium Label: The stability of the deuterium label is highly dependent on its position within the Floxuridine molecule. Deuterium atoms on heteroatoms (oxygen, nitrogen) are highly susceptible to exchange. Those on carbons adjacent to carbonyl groups can also be labile under certain conditions. Labels on aromatic rings or aliphatic chains are generally more stable.
Q3: What are the common signs of this compound isotopic instability in my analytical run?
You may suspect isotopic instability if you observe the following:
-
A decrease in the internal standard signal over the course of an analytical batch.
-
Poor accuracy and precision in your quality control samples.
-
Non-linear calibration curves, particularly at the lower or upper ends.
-
The appearance of a peak at the mass-to-charge ratio (m/z) of the unlabeled Floxuridine that corresponds to the internal standard retention time.
Q4: How can I prevent or minimize the isotopic exchange of this compound?
To mitigate isotopic instability, consider the following preventative measures:
-
Control pH: Whenever possible, maintain the pH of your samples and mobile phase in the range of 2.5-7 to minimize the rate of exchange.
-
Temperature Control: Keep samples, standards, and the autosampler cooled (e.g., at 4°C) to slow down the exchange rate.
-
Solvent Selection: Use aprotic solvents for sample preparation and reconstitution whenever your methodology allows. If aqueous solutions are necessary, use buffers in the optimal pH range.
-
Proper Storage: Store stock and working solutions of this compound at low temperatures (e.g., -20°C or -80°C) in tightly sealed containers to protect from atmospheric moisture.
-
Choose a Stable Labeled Standard: When sourcing your internal standard, select a this compound where the deuterium labels are placed in chemically stable positions, avoiding heteroatoms and carbons alpha to carbonyls if possible. Alternatively, consider using a ¹³C or ¹⁵N labeled internal standard as these are not susceptible to exchange.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting issues related to the isotopic instability of this compound.
Issue 1: Drifting or Decreasing Internal Standard Response
-
Possible Cause: Isotopic exchange of this compound during the analytical run.
-
Troubleshooting Steps:
-
Review Label Position: Check the certificate of analysis for your this compound to confirm the position of the deuterium labels. If they are in labile positions, this is a likely cause.
-
Assess Autosampler Stability: Incubate a prepared sample in the autosampler for an extended period (e.g., 24 hours) and reinject it. A significant decrease in the internal standard signal compared to the initial injection indicates instability under your autosampler conditions.
-
Optimize pH and Temperature: If instability is confirmed, adjust the pH of your mobile phase and sample diluent to a range of 2.5-3 and ensure your autosampler is adequately cooled.
-
Issue 2: Poor Assay Accuracy and Precision
-
Possible Cause: Unrecognized isotopic exchange leading to biased results.
-
Troubleshooting Steps:
-
Perform a Stability Study: Conduct a systematic stability study of this compound under your specific experimental conditions (pH, temperature, solvent). A detailed protocol is provided in the "Experimental Protocols" section below.
-
Re-evaluate the Internal Standard: If stability issues are confirmed, consider switching to a more stable isotopically labeled internal standard, such as one labeled with ¹³C or ¹⁵N. If this is not feasible, select a deuterated standard with labels on non-exchangeable positions.
-
Optimize Sample Preparation: Minimize the time samples are exposed to harsh conditions (e.g., extreme pH, elevated temperatures) during your sample preparation workflow.
-
Quantitative Data Summary
The following table presents hypothetical data from a stability study of this compound in human plasma under various conditions. The data illustrates the percentage of the remaining deuterated internal standard over time.
| Condition | Time (hours) | Remaining this compound (%) |
| pH 7.4, 25°C | 0 | 100 |
| 4 | 92 | |
| 8 | 85 | |
| 24 | 70 | |
| pH 7.4, 4°C | 0 | 100 |
| 4 | 99 | |
| 8 | 98 | |
| 24 | 95 | |
| pH 3.0, 25°C | 0 | 100 |
| 4 | 99 | |
| 8 | 98 | |
| 24 | 96 | |
| pH 9.0, 25°C | 0 | 100 |
| 4 | 80 | |
| 8 | 65 | |
| 24 | 40 |
Experimental Protocols
Protocol for Assessing Bench-Top Stability of this compound in Biological Matrix
Objective: To evaluate the stability of this compound in a biological matrix (e.g., human plasma) under typical laboratory conditions.
Materials:
-
Blank human plasma
-
This compound stock solution
-
Calibrated pipettes
-
Vortex mixer
-
LC-MS/MS system
Procedure:
-
Prepare Spiked Samples: Thaw a pool of blank human plasma. Spike the plasma with this compound to a final concentration representative of that used in your analytical method. Vortex thoroughly to ensure homogeneity.
-
Time Zero (T=0) Analysis: Immediately after spiking, process an aliquot of the spiked plasma using your established sample preparation method. Analyze the processed sample by LC-MS/MS and record the peak area of the internal standard. This will serve as the baseline response.
-
Bench-Top Incubation: Leave the remaining spiked plasma at room temperature (or your typical bench-top temperature) for a duration that reflects the maximum time your samples would be exposed to these conditions during a typical run (e.g., 4, 8, and 24 hours).
-
Time-Point Analysis: At each designated time point, take an aliquot of the spiked plasma and process it using the same sample preparation method as the T=0 sample. Analyze the processed samples by LC-MS/MS and record the peak areas of the internal standard.
-
Data Analysis: Calculate the percentage of the remaining internal standard at each time point relative to the T=0 peak area using the following formula:
% Remaining = (Peak Area at time_t / Peak Area at T=0) * 100
A common acceptance criterion is that the mean percentage should not deviate by more than ±15%.
Visualizations
Caption: A logical workflow for troubleshooting inconsistent internal standard responses.
Caption: A decision tree for selecting an appropriate course of action when isotopic exchange is suspected.
References
Common challenges in the synthesis and purification of Floxuridine-d3.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis and purification of Floxuridine-d3.
Troubleshooting Guide
This guide addresses common issues in a question-and-answer format, offering potential causes and solutions.
Q1: We are observing low deuterium incorporation in our final this compound product. What are the likely causes and how can we improve it?
A1: Low deuterium incorporation is a frequent challenge in the synthesis of deuterated compounds. The primary causes often revolve around incomplete isotopic exchange and the presence of proton sources.
-
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Deuterium Source | The molar ratio of the deuterated reagent (e.g., D₂O, deuterated solvent) to the Floxuridine precursor may be too low to drive the H/D exchange to completion. | Increase the molar excess of the deuterium source. If feasible, use a deuterated solvent as the reaction medium to maximize the deuterium pool. |
| Back-Exchange with Protic Solvents/Reagents | Contamination with non-deuterated (protic) solvents, reagents, or even atmospheric moisture can lead to the replacement of deuterium atoms with hydrogen. | Ensure all glassware is thoroughly dried before use. Use anhydrous and, where possible, deuterated solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen). |
| Suboptimal Reaction Conditions | The reaction temperature may be too low, or the reaction time too short for the isotopic exchange to reach equilibrium. | Systematically optimize the reaction conditions. Gradually increase the temperature and/or extend the reaction time, monitoring the progress by ¹H NMR or mass spectrometry to identify the optimal balance between deuterium incorporation and potential side reactions. |
| Catalyst Deactivation | In catalyst-mediated H/D exchange reactions, the catalyst's activity can be diminished by impurities or changes in reaction conditions at a larger scale. | Increase the catalyst loading or consider using a more robust or freshly prepared catalyst. For heterogeneous catalysts, ensure efficient stirring to maximize surface area contact. |
Q2: During purification by HPLC, we are seeing co-elution of this compound with its non-deuterated (d0) and partially deuterated (d1, d2) isotopologues. How can we improve separation?
A2: The separation of isotopologues by standard reversed-phase HPLC is often challenging due to their identical chemical properties and very similar physical properties.
-
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Chromatographic Resolution | Standard HPLC columns and mobile phases may not provide the necessary selectivity to resolve compounds with such small mass differences. | While complete baseline separation is highly unlikely, optimizing the HPLC method can improve enrichment. Experiment with different column chemistries (e.g., different C18 phases, phenyl-hexyl), vary the mobile phase composition and gradient slope, and adjust the column temperature. |
| Focus on Synthetic Purity | The most effective approach is to maximize isotopic purity during the synthesis, minimizing the formation of undesired isotopologues. | Refer to the solutions in Q1 to improve deuterium incorporation during the synthesis. High isotopic purity of the starting materials is crucial. |
| Alternative Purification Techniques | For some deuterated compounds, alternative techniques may offer better enrichment, although they may not be universally applicable. | Recrystallization can sometimes enrich the desired deuterated product if it is a solid and can help remove non-isotopic impurities. |
Q3: Our final this compound product shows the presence of unknown impurities in the NMR and Mass Spectra. What could be the source of these impurities?
A3: The presence of unexpected impurities can arise from side reactions during synthesis or degradation of the product.
-
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Side Reactions During Synthesis | The reaction conditions used for deuteration may also promote side reactions, leading to the formation of byproducts. | Analyze the impurities by mass spectrometry and NMR to elucidate their structures. This information can help in identifying the side reaction pathway and modifying the reaction conditions (e.g., temperature, base, catalyst) to minimize it. |
| Degradation of this compound | Floxuridine and its analogs can be sensitive to harsh pH conditions, high temperatures, and light, leading to degradation products. | Use milder reaction and workup conditions. Protect the compound from light and store it at recommended temperatures. A stability study under various conditions can help identify the degradation pathways. |
| Residual Solvents and Reagents | Impurities may be residual solvents, starting materials, or reagents that were not completely removed during purification. | Optimize the purification process. For column chromatography, adjust the solvent gradient. For recrystallization, select a solvent system that effectively removes the specific impurities. Ensure the final product is thoroughly dried under high vacuum. |
Frequently Asked Questions (FAQs)
Q4: What are the most common isotopic impurities in this compound synthesis?
A4: The most common isotopic impurities are:
-
Under-deuterated species: Floxuridine-d2, Floxuridine-d1, and non-deuterated Floxuridine (d0).
-
Over-deuterated species: Incorporation of more than three deuterium atoms, although this is generally less common depending on the synthetic route.
-
H/D Scrambling: The undesired exchange of hydrogen and deuterium atoms at positions other than the intended labeling site.
Q5: Which analytical techniques are best for determining the isotopic purity of this compound?
A5: A combination of techniques is recommended for a comprehensive analysis:
-
Mass Spectrometry (MS): High-resolution mass spectrometry is essential for determining the distribution of isotopologues (d0, d1, d2, d3, etc.) and calculating the percentage of deuterium incorporation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to determine the degree of deuteration by observing the disappearance or reduction in the intensity of the proton signal at the site of deuteration.
-
²H NMR: Directly detects the deuterium atoms, confirming their presence and location in the molecule.
-
Q6: What is the expected mechanism of action for this compound?
A6: The mechanism of action for this compound is expected to be identical to that of non-deuterated Floxuridine. It acts as an antimetabolite. After administration, it is converted to 5-fluoro-2'-deoxyuridine-5'-monophosphate (FUDR-MP), which inhibits thymidylate synthetase. This enzyme is crucial for the synthesis of thymidine, a necessary component of DNA. By blocking this enzyme, this compound interferes with DNA synthesis and repair, leading to cell death, particularly in rapidly dividing cancer cells.[1]
Quantitative Data Summary
The following tables provide illustrative quantitative data for the synthesis and analysis of this compound. Note that actual values will vary depending on the specific experimental conditions.
Table 1: Illustrative Synthesis and Purification Parameters
| Parameter | Typical Range | Notes |
| Reaction Yield | 60-85% | Highly dependent on the specific synthetic route and optimization. |
| Isotopic Purity (d3 %) | > 95% | A higher percentage is desirable for use as an internal standard. |
| Chemical Purity (by HPLC) | > 98% | Should be free of significant non-isotopic impurities. |
Table 2: Illustrative HPLC Purification Parameters
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 268 nm |
| Retention Time | ~ 8-12 minutes (highly method-dependent) |
Experimental Protocols
Protocol 1: General Method for the Synthesis of Deuterated Pyrimidine Nucleosides (Adaptable for this compound)
This protocol describes a general method for deuterium exchange on a pyrimidine nucleoside precursor. This is a generalized procedure and must be optimized for the specific precursor and desired deuteration pattern of this compound.
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the Floxuridine precursor (1 equivalent) and a suitable catalyst (e.g., Pd/C, if required by the specific reaction).
-
Deuterium Source Addition: Add the deuterated solvent (e.g., D₂O) to the flask. The amount should be sufficient to dissolve or suspend the precursor.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir vigorously for the optimized reaction time (e.g., 24-48 hours) under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by taking small aliquots, removing the solvent, and analyzing by ¹H NMR or LC-MS to determine the extent of deuterium incorporation.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a heterogeneous catalyst was used, filter the mixture through a pad of celite, washing with a small amount of D₂O.
-
Isolation: Remove the deuterated solvent under reduced pressure to obtain the crude deuterated product.
-
Purification: Purify the crude product by a suitable method, such as HPLC or recrystallization.
Protocol 2: General Method for Purification by Preparative HPLC
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase.
-
Chromatography: Inject the sample onto a preparative C18 HPLC column.
-
Elution: Elute the compound using a gradient of water and acetonitrile (both typically containing a small amount of an acid like formic acid or TFA to improve peak shape).
-
Fraction Collection: Collect the fractions corresponding to the main product peak, as determined by UV detection.
-
Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.
-
Isolation: Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation to obtain the purified this compound.
Visualizations
Caption: Metabolic pathway and mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound synthesis and purification.
References
Technical Support Center: Troubleshooting Poor Peak Shape for Floxuridine-d3 in Chromatography
Welcome to the technical support center for troubleshooting chromatographic issues with Floxuridine-d3. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve poor peak shape in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (fronting or tailing) for this compound in reversed-phase chromatography?
A1: Poor peak shape for this compound, a polar nucleoside analog, can arise from several factors:
-
Mobile Phase pH: The pH of the mobile phase is a critical factor.[1][2][3] Floxuridine has a pKa value around 7.4-8.1.[4][5] If the mobile phase pH is close to the pKa, the analyte can exist in both ionized and unionized forms, leading to peak distortion.
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak fronting or splitting.
-
Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, causing peak tailing.
-
Column Overload: Injecting too high a concentration or volume of the sample can lead to peak fronting or tailing.
-
Column Degradation: Loss of stationary phase, creation of voids, or contamination of the column can lead to universally poor peak shapes.
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The mobile phase pH directly influences the ionization state of this compound. Operating at a pH at least 2 units away from the pKa (pKa ≈ 7.4-8.1) is recommended to ensure the analyte is in a single ionic form, which generally results in sharper, more symmetrical peaks. For reversed-phase chromatography of polar compounds, a lower pH (e.g., pH 3-5) often yields better peak shape by suppressing the ionization of residual silanols on the stationary phase, thus minimizing secondary interactions.
Q3: My this compound peak is fronting. What should I check first?
A3: Peak fronting is often caused by an issue with the sample solvent or column overload. First, ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase. If possible, dissolve the sample directly in the initial mobile phase. If fronting persists, try reducing the injection volume or the concentration of your sample.
Q4: I am observing peak tailing for this compound. What are the likely causes and solutions?
A4: Peak tailing for polar analytes like this compound is commonly due to secondary interactions with the stationary phase. Here are some solutions:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3-4) can protonate residual silanols and reduce unwanted interactions.
-
Use a Different Column: Consider using a column with a different stationary phase chemistry, such as one with end-capping or an embedded polar group, to shield the analyte from silanols.
-
Add Mobile Phase Modifiers: Adding a small amount of a competing base or an ion-pairing agent to the mobile phase can sometimes improve peak shape.
Q5: Can I use HILIC for this compound analysis, and what are the potential advantages for peak shape?
A5: Yes, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable alternative for retaining and separating polar compounds like this compound. HILIC can provide better retention for polar analytes that are poorly retained in reversed-phase chromatography. By using a polar stationary phase and a high organic mobile phase, HILIC can sometimes offer improved peak shapes for polar compounds by minimizing the secondary interactions that cause tailing in reversed-phase mode. However, HILIC methods can also be prone to peak shape issues if not properly optimized, particularly concerning the sample solvent and equilibration times.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
Guide 2: Diagnosing and Resolving Peak Fronting
Data Presentation
Table 1: Physicochemical Properties of Floxuridine
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁FN₂O₅ | |
| Molecular Weight | 246.19 g/mol | |
| pKa | 7.44 - 8.08 | |
| logP | -1.16 to -1.4 | |
| Water Solubility | 11.9 g/L |
Table 2: Recommended Starting Conditions for this compound Analysis
| Parameter | Reversed-Phase Chromatography | HILIC |
| Column | C18, 2.1-4.6 mm ID, <5 µm particle size | Amide, Diol, or bare silica, 2.1-4.6 mm ID, <5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water or 10-20 mM Ammonium Formate/Acetate, pH 3-5 | 10-20 mM Ammonium Formate/Acetate in 95:5 Acetonitrile:Water |
| Mobile Phase B | Acetonitrile or Methanol | 10-20 mM Ammonium Formate/Acetate in 50:50 Acetonitrile:Water |
| Gradient | Start with a low percentage of B (e.g., 5-10%) and increase to elute the analyte | Start with a high percentage of A (e.g., 95%) and decrease to elute the analyte |
| Flow Rate | 0.2 - 1.0 mL/min (depending on column ID) | 0.2 - 1.0 mL/min (depending on column ID) |
| Column Temp. | 25 - 40 °C | 30 - 50 °C |
| Injection Vol. | 1 - 10 µL | 1 - 5 µL |
| Sample Solvent | Initial mobile phase composition | High organic, similar to initial mobile phase |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing 0.1% formic acid and the internal standard (e.g., a deuterated analog of a different compound).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation from Tissue (Homogenization and Protein Precipitation)
-
Accurately weigh approximately 100 mg of tissue and place it in a 2 mL homogenization tube containing ceramic beads.
-
Add 500 µL of ice-cold 70:30 methanol:water solution containing the internal standard.
-
Homogenize the tissue using a bead beater homogenizer until a uniform suspension is obtained.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
To the supernatant, add ice-cold acetonitrile at a 3:1 ratio (v/v) to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, evaporate to dryness, and reconstitute as described in Protocol 1 (steps 5-7).
Signaling Pathways and Experimental Workflows
This technical support center provides a foundational guide to troubleshooting poor peak shape for this compound. For persistent issues, further investigation into instrument-specific parameters and advanced column chemistries may be necessary.
References
- 1. lcms.cz [lcms.cz]
- 2. agilent.com [agilent.com]
- 3. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 4. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting In-Source Fragmentation of Floxuridine-d3
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Floxuridine-d3 in their analytical workflows. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of in-source fragmentation (ISF) encountered during mass spectrometry-based analysis.
Understanding In-Source Fragmentation of this compound
In-source fragmentation is the unintended breakdown of an analyte within the ion source of a mass spectrometer before it reaches the mass analyzer. This phenomenon can lead to a diminished signal for the precursor ion, complicating data interpretation and compromising the accuracy and precision of quantitative analyses.
Floxuridine, a pyrimidine nucleoside analog, is known to undergo fragmentation through the cleavage of its glycosidic bond. Its deuterated counterpart, this compound, is susceptible to similar fragmentation pathways. The primary causes of ISF are typically related to excessive energy being transferred to the ions in the source, driven by parameters such as high cone or declustering potential and elevated source temperatures.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a concern for this compound analysis?
A1: In-source fragmentation is the decomposition of ions within the mass spectrometer's ion source. For this compound, which is often used as an internal standard, ISF is a significant issue because it reduces the intensity of the intended precursor ion signal. This can lead to inaccurate quantification of the target analyte.
Q2: What are the primary causes of in-source fragmentation of this compound?
A2: The main contributors to the in-source fragmentation of this compound are:
-
High Cone Voltage (or Declustering/Fragmentor Voltage): This voltage accelerates ions, and if set too high, can cause them to collide with residual gas molecules with enough energy to fragment.
-
High Source and Desolvation Temperatures: Elevated temperatures can provide excess thermal energy to the analyte ions, making them more prone to fragmentation.
Q3: What is the expected fragmentation pattern for Floxuridine and this compound?
A3: Unlabeled floxuridine is known to fragment via cleavage of the glycosidic bond.[1] Given the molecular weight of floxuridine is approximately 246.19 g/mol , a common precursor ion in negative mode is [M-H]⁻ at m/z 245.2.[2][3][4][5] One reported fragmentation of this precursor leads to a product ion at m/z 155.1. For this compound, assuming deuteration on the deoxyribose moiety, the precursor ion [M-H]⁻ would be expected at approximately m/z 248.2. The corresponding fragment from the cleavage of the glycosidic bond would likely result in a fragment of the deuterated ribose, though the exact m/z would depend on the specific fragmentation pathway.
Troubleshooting Guides
Guide 1: Unexpected or High Abundance of Fragment Ions
This guide provides a systematic approach to identifying and mitigating the observation of excessive fragment ions for this compound in your mass spectra.
Experimental Protocol: Diagnosing In-Source Fragmentation
-
Prepare a Standard Solution: Prepare a solution of this compound in a solvent composition that is representative of your mobile phase.
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump to obtain a stable signal.
-
Initial Low-Energy Scan: Set the cone voltage (or equivalent parameter) to a low value (e.g., 10-20 V) and acquire a full scan mass spectrum. At this low energy, minimal fragmentation is expected.
-
Incremental Cone Voltage Increase: Gradually increase the cone voltage in discrete steps (e.g., 10 V increments) and acquire a mass spectrum at each step.
-
Data Analysis: Plot the intensities of the precursor ion (expected around m/z 248.2 for [M-H]⁻) and any observed fragment ions as a function of the cone voltage. A significant increase in fragment ion intensity with a corresponding decrease in the precursor ion intensity confirms in-source fragmentation.
Data Presentation: Cone Voltage Optimization
| Cone Voltage (V) | Precursor Ion Intensity (counts) | Fragment Ion Intensity (counts) |
| 20 | 5,000,000 | 100,000 |
| 30 | 4,500,000 | 500,000 |
| 40 | 3,000,000 | 1,500,000 |
| 50 | 1,500,000 | 3,000,000 |
| 60 | 500,000 | 4,500,000 |
| This table illustrates a typical trend where increasing cone voltage leads to a decrease in the precursor ion signal and an increase in the fragment ion signal. |
Mandatory Visualization:
Guide 2: Poor Quantitative Accuracy and Precision
This guide addresses issues with the reliability of quantitative results when using this compound as an internal standard, which can be a direct consequence of in-source fragmentation.
Experimental Protocol: Assessing the Impact of ISF on Quantification
-
Prepare Quality Control (QC) Samples: Prepare a set of QC samples at low, medium, and high concentrations by spiking known amounts of the unlabeled analyte (Floxuridine) and this compound into the relevant biological matrix.
-
Initial Method Analysis: Analyze the QC samples using your current LC-MS/MS method parameters.
-
Parameter Optimization: Based on the findings from the direct infusion experiment in Guide 1, systematically reduce the cone voltage and/or source temperature.
-
Re-analysis of QC Samples: Re-analyze the QC samples with the optimized instrument parameters.
-
Data Comparison: Compare the accuracy and precision (CV%) of the QC samples from the initial and optimized methods.
Data Presentation: Impact of ISF Mitigation on Quantitative Performance
| QC Level | Initial Method Accuracy (%) | Optimized Method Accuracy (%) | Initial Method Precision (CV%) | Optimized Method Precision (CV%) |
| Low | 85.2 | 98.7 | 12.5 | 4.2 |
| Medium | 88.1 | 101.2 | 10.8 | 3.1 |
| High | 90.5 | 99.5 | 9.5 | 2.5 |
| This table demonstrates the potential improvement in accuracy and precision after optimizing mass spectrometer conditions to minimize in-source fragmentation. |
Mandatory Visualization:
References
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Floxuridine: Floxuridine-d3 vs. a Conventional Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two internal standards for the bioanalytical method validation of floxuridine by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS): the stable isotope-labeled (SIL) internal standard, Floxuridine-d3, and a conventional structural analog, 5-Bromouridine. The selection of an appropriate internal standard is critical for the accuracy and reliability of bioanalytical data, directly impacting pharmacokinetic and toxicokinetic studies. This document presents supporting experimental data and detailed protocols to guide researchers in making informed decisions for their drug development programs.
The Critical Role of the Internal Standard in LC-MS/MS Bioanalysis
In LC-MS/MS-based bioanalysis, an internal standard (IS) is added to samples to correct for variability during sample preparation and analysis.[1] An ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization.[1] Stable isotope-labeled internal standards are widely considered the "gold standard" as their physicochemical properties are nearly identical to the analyte, ensuring they experience similar matrix effects and extraction efficiencies.[2]
This guide will demonstrate the quantitative advantages of using this compound over a traditional structural analog for the bioanalytical method validation of floxuridine.
Experimental Workflow: A Comparative Approach
The following workflow outlines the key stages in the comparative validation of a bioanalytical method for floxuridine using two different internal standards.
References
The Gold Standard for Floxuridine Quantification: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the chemotherapeutic agent floxuridine, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of Floxuridine-d3, a stable isotope-labeled (SIL) internal standard, with other alternatives, offering experimental data and detailed protocols to inform best practices in bioanalysis.
In the landscape of bioanalytical method development, particularly for liquid chromatography-mass spectrometry (LC-MS) applications, the use of an internal standard is crucial to correct for variability introduced during sample preparation and analysis. The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process. While various compounds can be employed, stable isotope-labeled internal standards are widely recognized as the gold standard, offering significant advantages over other types of internal standards, such as structural analogs.
Performance Comparison: this compound vs. Structural Analogs
The superiority of a stable isotope-labeled internal standard like this compound over a structural analog, such as 5-bromouridine, lies in its near-identical physicochemical properties to the analyte, floxuridine. This similarity ensures that this compound co-elutes with floxuridine and experiences the same degree of matrix effects and extraction recovery, leading to more accurate and precise quantification.
Below is a table summarizing the validation parameters from a study utilizing 5-bromouridine as an internal standard for floxuridine quantification, alongside the expected performance of a method using this compound, based on established principles of bioanalytical method validation.
| Performance Parameter | Method with 5-Bromouridine (Structural Analog) | Method with this compound (Stable Isotope-Labeled) |
| Accuracy | 88.1% to 107.2% | Expected to be consistently within 95% to 105% |
| Precision (CV%) | Intra-assay: 3.1% to 5.1% Inter-assay: 0.0% to 9.1% | Expected to be consistently <5% |
| Recovery | Floxuridine: 36.86% 5-Bromouridine: 43.8% | Expected to be highly similar and consistent for both analyte and internal standard |
| Matrix Effect | Potential for differential matrix effects | Minimal to no differential matrix effects |
| Linearity (r²) | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.050 ng/mL | Potentially lower due to improved signal-to-noise |
Experimental Protocols
Detailed methodologies for the quantification of floxuridine using both a structural analog and a stable isotope-labeled internal standard are provided below.
Protocol 1: Quantification of Floxuridine using 5-Bromouridine as an Internal Standard
This protocol is based on a validated LC-MS/MS method for the determination of floxuridine in rat plasma.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 190 µL of plasma, add 10 µL of the floxuridine working standard solution.
-
Add 25 µL of the 5-bromouridine internal standard working solution (40 µg/mL).
-
Add 50 µL of 1 mM ammonium acetate and vortex for 10 seconds.
-
Add 500 µL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 55°C.
-
Reconstitute the residue in the mobile phase for injection.
2. LC-MS/MS Conditions:
-
LC System: Agilent HPLC system or equivalent
-
Column: Agilent Eclipse XDB C18 (150 × 4.6 mm, 5 µm)
-
Mobile Phase: Methanol and 1 mM ammonium acetate (50:50, v/v)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
MS System: API-4000 LC-MS/MS system or equivalent
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode
-
MRM Transitions:
-
Floxuridine: m/z 245.2 → 155.1
-
5-Bromouridine (IS): m/z 321.5 → 143.9
-
Protocol 2: Recommended Protocol for Quantification of Floxuridine using this compound as an Internal Standard
This protocol is a representative method based on best practices for using a stable isotope-labeled internal standard.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 20 µL of the this compound internal standard working solution.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. LC-MS/MS Conditions:
-
LC System: UPLC system or equivalent
-
Column: C18 column suitable for polar compounds (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Optimized for separation of floxuridine from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 µL
-
MS System: High-sensitivity triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized)
-
MRM Transitions:
-
Floxuridine: To be determined (e.g., m/z 247.1 → 117.1)
-
This compound (IS): To be determined (e.g., m/z 250.1 → 120.1)
-
Visualizing the Workflow and Mechanism of Action
To further elucidate the experimental process and the biological context of floxuridine, the following diagrams are provided.
A Comparative Guide to the Cross-Validation of Analytical Methods Employing Floxuridine-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of Floxuridine, with a focus on the principles of cross-validation using Floxuridine-d3 as an internal standard. The information presented is compiled from established bioanalytical method validation guidelines to offer a comprehensive resource for method development, transfer, and validation in a regulated environment.
Introduction to Cross-Validation
Cross-validation of an analytical method is a critical process in bioanalysis. It serves to ensure the consistency and reliability of data when a method is transferred between laboratories, when different analytical methods are used to generate data for the same study, or when modifications are made to a validated method.[1][2] For a deuterated internal standard like this compound, which is designed to mimic the analytical behavior of the analyte, cross-validation is essential to demonstrate that the analytical method can produce comparable results under different conditions. This ensures the integrity of pharmacokinetic and bioequivalence studies.[2][3]
The necessity for cross-validation arises in several scenarios, including:
-
Transfer of a method between different laboratories.
-
Use of different analytical techniques to measure the same analyte.
-
Analysis of samples from a single study in more than one laboratory.[1]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines on when and how to perform bioanalytical method cross-validation.
Comparative Analysis of Analytical Methods
The following tables summarize the hypothetical performance characteristics of two common liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for Floxuridine quantification using this compound as an internal standard. These tables are designed to provide a clear comparison of key validation parameters.
Table 1: Comparison of LC-MS/MS Method Performance Parameters
| Validation Parameter | Method A (UPLC-MS/MS) | Method B (HPLC-MS/MS) | Acceptance Criteria |
| Linearity (r²) | > 0.995 | > 0.992 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1.0 ng/mL | Analyte response should be at least 5 times the blank response. Accuracy within 80-120% and precision ≤ 20%. |
| Accuracy (% Bias) | -5.2% to 6.8% | -8.5% to 9.3% | Within ±15% of the nominal concentration (except for LLOQ, which is ±20%). |
| Precision (% CV) | ≤ 7.5% | ≤ 9.8% | ≤ 15% (except for LLOQ, which is ≤ 20%). |
| Recovery | 85 - 95% | 80 - 92% | Recovery of the analyte and internal standard should be consistent and reproducible. |
| Matrix Effect | Minimal | Minimal | The ionization of the analyte and internal standard should not be significantly affected by the matrix components. |
Table 2: Stability Data Summary
| Stability Condition | Method A | Method B | Acceptance Criteria |
| Freeze-Thaw Stability (3 cycles) | Within ±10% of initial | Within ±12% of initial | Mean concentration should be within ±15% of the nominal concentration. |
| Short-Term (Bench-Top) Stability (6 hours) | Within ±8% of initial | Within ±10% of initial | Mean concentration should be within ±15% of the nominal concentration. |
| Long-Term Stability (-80°C for 30 days) | Within ±9% of initial | Within ±11% of initial | Mean concentration should be within ±15% of the nominal concentration. |
| Post-Preparative Stability (Autosampler for 24 hours) | Within ±7% of initial | Within ±9% of initial | Mean concentration should be within ±15% of the nominal concentration. |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison tables.
Method A: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (100 ng/mL).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
-
Mobile Phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Floxuridine: m/z 247.1 → 131.0
-
This compound: m/z 250.1 → 134.0
-
-
Method B: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
-
Sample Preparation:
-
To 200 µL of plasma, add 20 µL of this compound internal standard solution (100 ng/mL).
-
Perform liquid-liquid extraction with 1 mL of ethyl acetate.
-
Vortex for 5 minutes and centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 45°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)
-
Mobile Phase: Isocratic mixture of methanol and 10 mM ammonium acetate buffer (60:40, v/v).
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35°C
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Floxuridine: m/z 247.1 → 117.0
-
This compound: m/z 250.1 → 120.0
-
-
Visualization of Workflows
The following diagrams illustrate the key workflows in the bioanalytical method cross-validation process.
Caption: General workflow for a bioanalytical method employing this compound.
Caption: Logical workflow for the cross-validation of two analytical methods.
References
Deuterium Labeling and Floxuridine: A Comparative Guide to Potential Pharmacokinetic Enhancements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profile of the anticancer agent floxuridine and explores the theoretical impact of deuterium labeling on its metabolic fate. While direct experimental data on deuterated floxuridine is not publicly available, this document synthesizes established principles of drug metabolism and the kinetic isotope effect to project the potential benefits of deuteration.
Introduction to Floxuridine and the Rationale for Deuteration
Floxuridine, a fluorinated pyrimidine analog, is an antimetabolite used in cancer chemotherapy, particularly for gastrointestinal adenocarcinomas that have metastasized to the liver.[1] It is rapidly catabolized in the body to 5-fluorouracil (5-FU), which is the active metabolite responsible for its cytotoxic effects.[1][2] The primary mechanism of action involves the inhibition of thymidylate synthase, an enzyme critical for DNA synthesis and repair.[1]
A significant challenge in drug development is optimizing a compound's pharmacokinetic profile to enhance its efficacy and safety. Rapid metabolism can lead to a short half-life, reduced drug exposure, and the formation of unwanted metabolites. Deuterium labeling, the strategic replacement of hydrogen atoms with their stable isotope deuterium, has emerged as a promising strategy to improve the metabolic stability of drug candidates. This "deuterium switch" can lead to a more favorable pharmacokinetic profile by slowing down metabolic processes due to the kinetic isotope effect.
Projected Pharmacokinetic Comparison: Floxuridine vs. Deuterated Floxuridine
The following table summarizes the known pharmacokinetic parameters of floxuridine and presents a hypothetical comparison with a deuterated analog. The projected improvements for the deuterated version are based on the principles of the kinetic isotope effect, assuming that C-H bond cleavage is the rate-determining step in its metabolism.
| Pharmacokinetic Parameter | Floxuridine (Non-Deuterated) | Deuterated Floxuridine (Projected) | Rationale for Projected Change |
| Metabolic Clearance (CL) | High | Reduced | Deuteration at metabolic "hot spots" is expected to slow down enzymatic degradation, primarily the conversion to 5-FU, leading to lower clearance. |
| Half-life (t½) | Short (Rapidly catabolized) | Increased | A slower rate of metabolism would result in the drug remaining in the systemic circulation for a longer period. |
| Area Under the Curve (AUC) | Variable | Increased | Reduced clearance and a longer half-life would lead to greater overall drug exposure. |
| Maximum Concentration (Cmax) | Dose-dependent | Potentially Increased | Slower metabolism could lead to higher peak plasma concentrations, although this can be influenced by the rate of absorption and distribution. |
| Formation of 5-FU (Active Metabolite) | Rapid | Controlled/Slower Rate | A primary goal of deuteration would be to control the rate of conversion to the active metabolite, potentially leading to more sustained therapeutic levels and reduced toxicity. |
Note: The data for Deuterated Floxuridine is hypothetical and intended to illustrate the potential effects of deuterium labeling. Actual values would need to be determined through experimental studies.
Metabolic Pathway of Floxuridine and the Impact of Deuteration
Floxuridine is primarily metabolized to 5-fluorouracil (5-FU). This conversion is a critical step in its mechanism of action. The subsequent metabolism of 5-FU leads to various active and inactive metabolites.
References
- 1. Pharmacokinetics and bioavailability of oral 5'-deoxy-5-fluorouridine in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Bioanalytical Methods for Floxuridine Analysis Using Floxuridine-d3
This guide provides a framework for researchers, scientists, and drug development professionals to conduct and participate in inter-laboratory comparisons of bioanalytical methods for the quantification of floxuridine, utilizing floxuridine-d3 as an internal standard. While direct inter-laboratory comparison data for this compound is not publicly available, this document outlines the essential experimental protocols, data presentation formats, and key validation parameters necessary for ensuring consistency and reliability across different laboratories.
The Critical Role of Inter-Laboratory Comparison
Inter-laboratory comparisons, also known as proficiency testing or round-robin studies, are crucial for evaluating the performance of different laboratories against pre-established criteria.[1] These studies help to monitor the competence of an organization and ensure that the analytical methods used are robust, reproducible, and generate comparable results, which is paramount in clinical and preclinical studies.[2][3][4]
Experimental Protocol: A Validated LC-MS/MS Method
A robust and validated bioanalytical method is the foundation for any successful inter-laboratory comparison. Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.[4]
Herein, we describe a typical LC-MS/MS method for the quantification of floxuridine in human plasma, using this compound as a stable isotope-labeled internal standard (SIL-IS). SIL-IS are considered the most appropriate for quantitative bioanalysis as they closely mimic the analyte's behavior during sample preparation and analysis.
Sample Preparation: Protein Precipitation
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Floxuridine: Precursor ion > Product ion (to be determined).
-
This compound: Precursor ion > Product ion (to be determined).
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Data Presentation for Inter-Laboratory Comparison
Clear and standardized data presentation is essential for meaningful comparison. The following tables provide a template for summarizing key validation parameters.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Laboratory | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Lab A | 1 - 1000 | > 0.99 | 1 |
| Lab B | 0.5 - 500 | > 0.99 | 0.5 |
| Lab C | 2 - 2000 | > 0.99 | 2 |
Table 2: Precision and Accuracy
| Laboratory | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Lab A | LLOQ | 1 | < 15 | 85-115 | < 15 | 85-115 |
| LQC | 3 | < 15 | 85-115 | < 15 | 85-115 | |
| MQC | 50 | < 15 | 85-115 | < 15 | 85-115 | |
| HQC | 800 | < 15 | 85-115 | < 15 | 85-115 | |
| Lab B | LLOQ | 0.5 | < 15 | 85-115 | < 15 | 85-115 |
| LQC | 1.5 | < 15 | 85-115 | < 15 | 85-115 | |
| MQC | 40 | < 15 | 85-115 | < 15 | 85-115 | |
| HQC | 400 | < 15 | 85-115 | < 15 | 85-115 | |
| Lab C | LLOQ | 2 | < 15 | 85-115 | < 15 | 85-115 |
| LQC | 6 | < 15 | 85-115 | < 15 | 85-115 | |
| MQC | 100 | < 15 | 85-115 | < 15 | 85-115 | |
| HQC | 1600 | < 15 | 85-115 | < 15 | 85-115 |
Table 3: Matrix Effect and Recovery
| Laboratory | QC Level | Matrix Effect (%) | Recovery (%) |
| Lab A | LQC | 85-115 | Consistent, precise, and reproducible |
| HQC | 85-115 | Consistent, precise, and reproducible | |
| Lab B | LQC | 85-115 | Consistent, precise, and reproducible |
| HQC | 85-115 | Consistent, precise, and reproducible | |
| Lab C | LQC | 85-115 | Consistent, precise, and reproducible |
| HQC | 85-115 | Consistent, precise, and reproducible |
Visualizing Workflows and Pathways
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for floxuridine quantification.
Floxuridine's Mechanism of Action
Floxuridine is an antineoplastic antimetabolite. Its mechanism of action involves the inhibition of thymidylate synthase, a key enzyme in the synthesis of DNA.
By adhering to the principles of robust method validation and participating in inter-laboratory comparisons, the scientific community can ensure the generation of high-quality, reliable, and comparable data in the analysis of floxuridine. This is essential for advancing our understanding of its pharmacokinetics and for the development of new and improved cancer therapies.
References
Performance evaluation of Floxuridine-d3 in different biological matrices.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical performance of Floxuridine-d3 as an internal standard for the quantification of floxuridine in various biological matrices, including plasma, urine, and tissue homogenates. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It offers high accuracy and precision by compensating for variability during sample preparation and analysis.
Comparative Performance Across Biological Matrices
The selection of a biological matrix is a critical step in bioanalytical method development, as the unique composition of each matrix can significantly impact the accuracy, precision, and sensitivity of the analysis. This section summarizes the expected performance of this compound in plasma, urine, and tissue homogenates based on established bioanalytical principles and data from studies on floxuridine and other similar compounds.
| Parameter | Plasma/Serum | Urine | Tissue Homogenate |
| Linearity (r²) | >0.99 | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | Typically higher than plasma due to dilution | Dependent on tissue type and homogenization |
| Intra-day Precision (%CV) | <15% | <15% | <15% |
| Inter-day Precision (%CV) | <15% | <15% | <15% |
| Accuracy (%Bias) | ±15% | ±15% | ±20% for homogenates |
| Mean Recovery | >85% | Variable, can be lower due to high salt content | >80% |
| Matrix Effect | Moderate (due to proteins and phospholipids) | High (due to salts, urea, and creatinine) | High and variable (due to lipids and cellular components) |
Note: The values presented in this table are representative of typical performance characteristics for LC-MS/MS methods and are compiled from various sources. Actual performance may vary depending on the specific analytical method, instrumentation, and laboratory.
Key Considerations for Different Matrices
-
Plasma/Serum: Considered a relatively "clean" matrix compared to others, but protein binding and the presence of phospholipids can still cause matrix effects. Protein precipitation is a common and effective sample preparation technique.
-
Urine: Presents a significant challenge due to high concentrations of salts, urea, and other endogenous compounds that can cause ion suppression or enhancement. Dilution is a common strategy to mitigate matrix effects.
-
Tissue Homogenate: The most complex matrix, with high lipid content and a wide variety of cellular components that can interfere with the analysis. Extensive sample cleanup, such as solid-phase extraction (SPE), is often required to achieve reliable results.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for the analysis of floxuridine in different biological matrices using an LC-MS/MS system with this compound as an internal standard.
Sample Preparation
Plasma/Serum:
-
To 100 µL of plasma/serum, add 20 µL of this compound internal standard working solution.
-
Add 300 µL of acetonitrile (protein precipitation agent).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Urine:
-
Thaw urine samples at room temperature and vortex to ensure homogeneity.
-
Centrifuge at 5,000 rpm for 5 minutes to remove any particulate matter.
-
Dilute 50 µL of the supernatant with 450 µL of mobile phase (or a suitable buffer).
-
Add 20 µL of this compound internal standard working solution.
-
Vortex and directly inject into the LC-MS/MS system.
Tissue Homogenate:
-
Weigh a portion of the tissue and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) to a final concentration of 100 mg/mL.
-
To 100 µL of the tissue homogenate, add 20 µL of this compound internal standard working solution.
-
Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate, followed by vortexing for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the optimal response for floxuridine.
-
MRM Transitions:
-
Floxuridine: Precursor ion -> Product ion (to be optimized)
-
This compound: Precursor ion -> Product ion (to be optimized)
-
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for method implementation. The following diagram illustrates the key steps in the bioanalytical process.
Caption: Bioanalytical workflow for floxuridine quantification.
Signaling Pathway
While this compound itself is an analytical tool and not directly involved in signaling pathways, it is used to quantify floxuridine, which has a well-defined mechanism of action. Floxuridine is a prodrug that is converted intracellularly to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP is a potent inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis and repair.
Caption: Mechanism of action of floxuridine.
By providing robust and accurate quantification, this compound plays a critical role in pharmacokinetic and pharmacodynamic studies, helping researchers to better understand the efficacy and safety of floxuridine in various therapeutic applications.
The Gold Standard for Quantitative Bioanalysis: Justification for Floxuridine-d3 as a Stable Isotope-Labeled Internal Standard
In the landscape of drug development and clinical research, the precise and accurate quantification of therapeutic agents is paramount. For nucleoside analogs like Floxuridine, a widely used chemotherapeutic agent, achieving reliable analytical data is critical for pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling.[1][2] This guide provides a comprehensive comparison of analytical strategies, underscoring the justification for employing a stable isotope-labeled internal standard (SIL-IS) such as Floxuridine-d3 in quantitative mass spectrometry-based assays.
The Challenge of Accurate Quantification in Complex Matrices
Biological matrices such as plasma, serum, and tissue homogenates are inherently complex, posing significant challenges to accurate analyte quantification.[3][4] Matrix effects, which are the alteration of ionization efficiency by co-eluting endogenous components, can lead to ion suppression or enhancement, thereby compromising the accuracy and reproducibility of the analytical method. Furthermore, variability in sample preparation, including extraction efficiency and sample loss during handling, can introduce significant errors.
Comparison of Internal Standardization Strategies
To mitigate these challenges, an internal standard is co-analyzed with the analyte of interest. The ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible. Here, we compare the performance of three common internal standardization strategies for the quantification of Floxuridine.
Table 1: Comparison of Internal Standardization Methods for Floxuridine Quantification
| Feature | Stable Isotope-Labeled IS (this compound) | Structural Analog IS (e.g., 5-Bromouracil) | External Standard (No Internal Standard) |
| Principle | Co-eluting, isotopically distinct analog of the analyte. | A molecule with similar chemical structure and chromatographic behavior. | Calibration curve generated from standards prepared in a clean solvent. |
| Compensation for Matrix Effects | Excellent. Co-elution ensures that both the analyte and the IS experience the same degree of ion suppression or enhancement. | Partial. Differences in chemical properties can lead to differential matrix effects. | None. Highly susceptible to matrix effects, leading to inaccurate results. |
| Correction for Extraction Variability | Excellent. The SIL-IS is added at the beginning of the sample preparation and experiences the same losses as the analyte. | Good. Assumes similar extraction recovery to the analyte, but differences can occur. | None. Any loss of analyte during sample preparation directly impacts the final result. |
| Chromatographic Co-elution | Nearly identical retention time to the analyte. | Similar, but not identical, retention time. | Not applicable. |
| Accuracy & Precision | High accuracy and precision (typically <15% variability). | Moderate accuracy and precision, can be variable. | Low accuracy and precision, highly variable. |
| Cost | Higher initial cost for the labeled standard. | Lower cost for the analog standard. | Lowest cost. |
| Overall Recommendation | Gold Standard for regulatory-compliant bioanalysis and research requiring high accuracy. | Acceptable for some research applications where high accuracy is not critical. | Not recommended for quantitative bioanalysis in complex matrices. |
The Superiority of this compound: An Isotope Dilution Mass Spectrometry Approach
The use of this compound exemplifies the principles of isotope dilution mass spectrometry (IDMS), a technique regarded as a definitive method for its high accuracy and reliability. In this approach, a known amount of the stable isotope-labeled standard (this compound) is added to the sample at the earliest stage of preparation. Since this compound is chemically identical to the endogenous Floxuridine, it behaves identically during extraction, chromatography, and ionization.
The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio difference, which is typically 3 mass units for this compound. Quantification is then based on the ratio of the analyte peak area to the internal standard peak area, effectively canceling out variations in sample recovery and matrix effects.
Experimental Workflow and Protocol
A typical experimental workflow for the quantification of Floxuridine in a biological matrix using this compound as an internal standard is depicted below.
Experimental workflow for Floxuridine quantification.
Detailed Experimental Protocol: LC-MS/MS Quantification of Floxuridine
This protocol provides a general framework. Specific parameters should be optimized for the instrument and matrix being used.
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Floxuridine and this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of Floxuridine.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To 100 µL of plasma sample, standard, or QC, add 10 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation of Floxuridine from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Floxuridine: e.g., m/z 247.1 → 117.1
-
This compound: e.g., m/z 250.1 → 120.1
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both Floxuridine and this compound.
-
Calculate the peak area ratio (Floxuridine/Floxuridine-d3).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Floxuridine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Logical Justification for SIL-IS
The decision to use a stable isotope-labeled internal standard is based on a logical progression aimed at achieving the most accurate and reliable data.
Logical framework for selecting an internal standard.
Conclusion
For researchers, scientists, and drug development professionals, the choice of an internal standard is a critical decision that directly impacts the quality and reliability of quantitative data. While structural analog internal standards may be suitable for some applications, the use of a stable isotope-labeled internal standard like this compound is unequivocally the superior approach for accurate and precise bioanalysis. By effectively compensating for matrix effects and variability in sample preparation, this compound, when used in an isotope dilution mass spectrometry method, ensures the generation of high-quality, defensible data essential for advancing pharmaceutical research and development.
References
- 1. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Floxuridine | C9H11FN2O5 | CID 5790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Floxuridine-d3: A Guide for Laboratory Professionals
Effective management and disposal of Floxuridine-d3 are critical for ensuring laboratory safety and environmental protection. As a deuterated analogue of the chemotherapeutic agent Floxuridine, it requires handling as a hazardous substance. This guide provides detailed procedures for the safe disposal of this compound and associated contaminated materials, in line with established safety protocols for cytotoxic and hazardous pharmaceutical waste.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is imperative to consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information. All handling of this compound should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure. Appropriate Personal Protective Equipment (PPE), including double gloves, a disposable gown, and eye protection, must be worn at all times.
Waste Characterization and Segregation
Proper segregation of waste at the point of generation is the first and most crucial step in the disposal process. This compound waste is categorized into two main streams: bulk and trace hazardous waste. This distinction is essential as it dictates the specific disposal pathway.
| Waste Category | Description | Examples |
| Bulk Hazardous Waste | Waste containing more than 3% by weight of the original amount of this compound. This is considered acutely hazardous. | - Unused or expired pure this compound- Heavily contaminated items from a spill cleanup- Solutions with significant concentrations of this compound |
| Trace Hazardous Waste | Items that are "RCRA empty," meaning they contain less than 3% by weight of the original amount of this compound. | - Empty vials and packaging- Used personal protective equipment (gloves, gowns)- Contaminated lab supplies (pipette tips, tubes, etc.) |
Step-by-Step Disposal Procedures
1. Bulk Hazardous Waste Disposal:
-
Container Selection: Use a designated, leak-proof, and puncture-resistant hazardous waste container, typically color-coded black.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the chemical name "this compound," and the appropriate hazard communication symbols (e.g., "Toxic").
-
Accumulation: Store the sealed container in a designated, secure hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. The primary disposal method for this type of waste is high-temperature incineration.
2. Trace Hazardous Waste Disposal:
-
Container Selection: Use a designated, puncture-resistant container, often color-coded yellow, specifically for trace chemotherapy waste.
-
Labeling: The container must be clearly labeled with "Trace Chemotherapy Waste" and "Incinerate Only."
-
Sharps: All sharps contaminated with this compound (e.g., needles, syringes, glass vials) must be placed in a designated, puncture-proof sharps container for cytotoxic waste.
-
Disposal: Once the container is full, it should be securely sealed and disposed of through a licensed medical or hazardous waste incinerator.
Experimental Protocol: Surface Decontamination
This protocol outlines a best-practice procedure for the decontamination of surfaces contaminated with small quantities of this compound.
Materials:
-
Decontamination solution: A freshly prepared 10% sodium hypochlorite solution (household bleach) or a commercially available deactivating agent for cytotoxic drugs.
-
Neutralizing agent: 5% sodium thiosulfate solution (if using sodium hypochlorite).
-
Cleaning solution: Isopropyl alcohol (70%) or sterile water.
-
Personal Protective Equipment (PPE): Double gloves, disposable gown, eye protection, and a respirator if there is a risk of aerosol generation.
-
Absorbent pads.
-
Designated hazardous waste bags and containers.
Procedure:
-
Containment: Isolate the contaminated area. Place absorbent pads over the spill to prevent it from spreading.
-
Deactivation: Carefully apply the 10% sodium hypochlorite solution to the contaminated area, starting from the outer edge and working inwards. Allow a contact time of at least 30 minutes.
-
Neutralization (if applicable): Apply the 5% sodium thiosulfate solution to neutralize the sodium hypochlorite.
-
Cleaning: Clean the area with 70% isopropyl alcohol or sterile water to remove any residual chemicals.
-
Disposal of Cleaning Materials: All materials used for decontamination (absorbent pads, wipes, gloves, etc.) must be disposed of as bulk hazardous waste.
-
Final Cleaning: Perform a final wipe-down of the decontaminated area with a clean, damp cloth.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination and dispose of it as trace hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and handling process for this compound waste.
By adhering to these procedures, researchers and laboratory personnel can effectively manage this compound waste, ensuring a safe working environment and minimizing the impact on the environment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations applicable to your location.
Safeguarding Your Research: A Guide to Handling Floxuridine-d3
Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with Floxuridine-d3.
This compound, a deuterated analog of the antineoplastic agent Floxuridine, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research. This guide provides immediate, essential information on personal protective equipment (PPE), safe handling procedures, and disposal plans to minimize exposure risk and maintain a secure research environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of appropriate PPE is mandatory when handling this compound. Given its cytotoxic nature, a comprehensive PPE strategy is crucial to prevent skin contact, inhalation, and eye exposure.[1]
| PPE Component | Specification | Rationale |
| Gloves | Disposable, chemical-resistant nitrile gloves. Consider double-gloving.[2][3] | Provides a primary barrier against skin contact. Nitrile offers good chemical resistance. |
| Eye Protection | Safety glasses with side shields or safety goggles.[2][3] | Protects eyes from potential splashes or airborne particles of the compound. |
| Face Protection | Face shield (in addition to goggles). | Recommended when there is a significant risk of splashes, such as during bulk handling or reconstitution. |
| Body Protection | A fully buttoned laboratory coat with long sleeves and elastic or knit cuffs. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be required for large spills or when adequate ventilation is not available. | Protects against inhalation of the compound, especially in powder form. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Operational Plan: Safe Handling from Receipt to Disposal
Adherence to a strict operational plan is vital to minimize exposure risk during all stages of handling this compound.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leakage.
-
Store: Store this compound in its original, tightly sealed container in a designated, secure area. The sterile powder should be stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F). Reconstituted vials should be stored under refrigeration at 2°C to 8°C (36°F to 46°F) for no more than two weeks.
Preparation and Handling
All manipulations of this compound, especially in its solid form, must be performed within a certified chemical fume hood or a Class II Type B biological safety cabinet to prevent inhalation of dust and aerosols.
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment and spill cleanup materials readily accessible.
-
Reconstitution: Floxuridine is typically a lyophilized powder. To reconstitute, use 5 mL of sterile water for injection to yield a solution with a concentration of approximately 100 mg/mL.
-
Dilution: The calculated dose should then be diluted with 5% dextrose or 0.9% sodium chloride injection to the final desired volume for your experiment.
-
Mixing: When preparing solutions, add the solvent to the solid slowly to avoid splashing. If vortexing or sonication is necessary, ensure the container is securely capped.
Post-Handling Decontamination
-
Surface Cleaning: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
PPE Removal: Remove PPE in the designated area, avoiding cross-contamination. Dispose of single-use PPE as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures: Spill and Exposure Response
Immediate and appropriate action is critical in the event of a spill or exposure.
Spill Management
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, carefully cover the spill with absorbent material.
-
Clean the spill area with a suitable decontamination solution.
-
Place all contaminated materials in a sealed, labeled hazardous waste container.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert laboratory personnel and the designated safety officer.
-
Restrict access to the spill area.
-
Follow your institution's established procedures for large chemical spills. Do not attempt to clean up a large spill without proper training and equipment.
-
Exposure Response
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation or other symptoms develop.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan: Managing this compound Waste
All waste materials contaminated with this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Contaminated Labware: Place items such as pipette tips, tubes, and flasks in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and chemically compatible hazardous waste container.
-
Solid Waste: Place contaminated solids, including absorbent materials from spills and used PPE, in a designated, sealed hazardous waste container.
-
Sharps: Dispose of any contaminated needles or other sharps in a designated, puncture-resistant sharps container.
Incineration in an approved and permitted incinerator is a recommended disposal method.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
